molecular formula C13H16FNO B1607579 N-cyclohexyl-4-fluorobenzamide CAS No. 2342-50-9

N-cyclohexyl-4-fluorobenzamide

Cat. No.: B1607579
CAS No.: 2342-50-9
M. Wt: 221.27 g/mol
InChI Key: STPFPZKUYANAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H16FNO and its molecular weight is 221.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFPZKUYANAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367941
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2342-50-9
Record name N-cyclohexyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-cyclohexyl-4-fluorobenzamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

N-cyclohexyl-4-fluorobenzamide: Pharmacophore Analysis & Mechanistic Applications

Part 1: Executive Summary & Structural Logic

This compound (CAS: 2342-50-9) is a specialized benzamide scaffold that serves as a critical pharmacophore in medicinal chemistry.[1] While often utilized as a stable chemical intermediate or reference standard in organic synthesis, its primary biological significance lies in its role as the core structural motif for high-affinity inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE) and as a substituent in PIM kinase inhibitors .[1]

For the drug development professional, this molecule represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its mechanism of action is best understood through its two primary derivatives:

  • RAGE Antagonism: It forms the binding core of FPS-ZM1 and the PET radiotracer [18F]RAGER , blocking the interaction between RAGE and amyloid-beta (Aβ).[1]

  • Kinase Modulation: It acts as a solvent-exposed binding motif in bicyclic inhibitors of PIM kinases, regulating cell survival pathways.[1]

Part 2: Mechanistic Core – The Fluorine Effect & Target Interaction

The Fluorine Bioisostere Effect

The inclusion of the fluorine atom at the para position of the benzamide ring is not arbitrary; it is a calculated medicinal chemistry tactic designed to modulate three key parameters:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the vulnerable para position (a common site for CYP450 metabolism).[1]

  • Lipophilicity (LogP): Fluorine increases lipophilicity compared to hydrogen, enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for CNS-targeting drugs like RAGE inhibitors.[1]

  • Electronic Modulation: The electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the amide nitrogen and influencing hydrogen bond strength with receptor residues.

Primary Mechanism: RAGE Signaling Inhibition

The most well-characterized mechanism involves the N-benzylated derivative of this scaffold (e.g., FPS-ZM1).[1] The this compound core acts as an anchor within the RAGE V-domain.[1]

  • The Pathway: RAGE is a pattern recognition receptor.[1] Under pathological conditions (Alzheimer’s, Diabetes), it binds ligands like Amyloid-beta (Aβ) or HMGB1 .[1]

  • Signal Transduction: Ligand binding induces RAGE dimerization

    
     recruitment of adaptor proteins (e.g., Diaphanous-1) 
    
    
    
    activation of NF-
    
    
    B
    .[1]
  • Inhibition: The benzamide scaffold binds to the V-domain of RAGE.[1] The cyclohexyl group fills a hydrophobic pocket, while the 4-fluorophenyl group engages in

    
    -stacking or hydrophobic interactions, effectively sterically hindering the docking of Aβ.
    
Secondary Mechanism: PIM Kinase Inhibition

In the context of Provirus Integration of Maloney (PIM) kinases (PIM1, PIM2, PIM3), the this compound moiety is often attached to a heteroaromatic core (e.g., 1,7-naphthyridine).

  • Role: It functions as a "tail" that extends out of the ATP-binding pocket towards the solvent front.[1]

  • Interaction: The amide carbonyl functions as a hydrogen bond acceptor for the backbone of the kinase hinge region, while the cyclohexyl ring provides entropy-driven binding affinity via hydrophobic displacement of water molecules.

Part 3: Visualization (Pathway & Logic)

The following Graphviz diagram illustrates the RAGE signaling cascade and the specific intervention point of the this compound scaffold.[1]

RAGE_Pathway Ligands Pathological Ligands (A-beta, HMGB1, S100) RAGE_Ec RAGE Receptor (Extracellular V-Domain) Ligands->RAGE_Ec Activates Dimerization Receptor Dimerization RAGE_Ec->Dimerization If Uninhibited Inhibitor This compound (Scaffold/Inhibitor) Inhibitor->RAGE_Ec Competitively Binds (Hydrophobic Pocket) Adaptors Adaptor Recruitment (TIRAP, Diaph-1) Dimerization->Adaptors Signaling Kinase Cascades (p38 MAPK, ERK1/2) Adaptors->Signaling NFkB NF-kB Activation (Nuclear Translocation) Signaling->NFkB Outcome Inflammation & Neurodegeneration (Cytokine Release) NFkB->Outcome

Caption: Schematic of RAGE signaling blockade. The scaffold competitively binds the V-domain, preventing ligand-induced dimerization and downstream NF-


B activation.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: A Schotten-Baumann condensation is preferred for high yield and purity, utilizing the high reactivity of the acyl chloride.

Reagents:

  • 4-Fluorobenzoyl chloride (1.0 eq)[1]

  • Cyclohexylamine (1.1 eq)[1]

  • Triethylamine (Et3N) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve Cyclohexylamine (1.1 eq) and Et3N (1.5 eq) in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Addition: Dropwise add 4-Fluorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Control exotherm to <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat.[1][2] NaHCO3 (removes acid) and Brine.[1]

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]

  • Validation: 1H NMR (CDCl3) should show doublet for F-Ph protons and multiplet for cyclohexyl methine (~3.9 ppm).[1]

Protocol B: RAGE-Aβ Binding Competition Assay

Rationale: To validate the affinity of the scaffold (or its derivatives) against the pathological ligand Amyloid-beta (Aβ1-40).[1]

Materials:

  • Recombinant human RAGE (V-domain)[1]

  • Biotinylated Aβ1-40[1]

  • Streptavidin-HRP[1]

  • Test Compound (this compound derivative)[1][2][3][4][5][6][7][8][9][10]

Workflow:

  • Coating: Immobilize soluble RAGE (1-2 µg/mL) on a 96-well ELISA plate (overnight, 4°C). Block with 1% BSA.

  • Incubation: Add Test Compound (serial dilutions: 1 nM to 100 µM) and Biotin-Aβ1-40 (50 nM) simultaneously.

  • Equilibrium: Incubate for 2 hours at 37°C.

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:5000) for 1 hour.[1]

  • Readout: Add TMB substrate. Stop reaction with H2SO4.[1] Measure OD at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Comparative Data (SAR Analysis)

The following table summarizes the Structure-Activity Relationship (SAR) for the N-benzyl derivatives of this scaffold, highlighting why the 4-Fluoro and 4-Chloro variants are preferred in RAGE inhibition.

Substituent (R)Compound NameRAGE Ki (nM)LogP (Calc)BBB PermeabilityNotes
4-Fluoro [18F]RAGER Precursor ~20-30 3.8 High Ideal for PET imaging; high metabolic stability.
4-ChloroFPS-ZM1254.1HighPotent inhibitor; widely used in rodent models.[1]
4-HydrogenN-benzyl-N-cyclohexyl...[1][8]>1503.2ModerateLoss of hydrophobic interaction reduces affinity.[1]
4-Methoxy(Analog)>5003.1LowElectron donation disrupts pi-stacking in V-domain.[1]

Data synthesized from radiotracer development studies (Drake et al., 2020).

Part 6: References

  • Drake, L. R., et al. (2020).[1][2][11] Strategies for PET imaging of the receptor for advanced glycation endproducts (RAGE). Journal of Pharmaceutical Analysis. Link

  • Deane, R., et al. (2012).[1] A multimodal RAGE-specific inhibitor reduces amyloid β-mediated brain disorder in a mouse model of Alzheimer disease. Journal of Clinical Investigation. Link[1]

  • Saeed, A., et al. (2008).[1] this compound.[1][2][3][4][5][6][7][8][9][11][12] Acta Crystallographica Section E. Link

  • Zhou, H., et al. (2013).[1][13] Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). This compound (CAS 2342-50-9).[1][4][7] National Center for Biotechnology Information.[1] Link[1]

Sources

A Comprehensive Technical Guide to the Biological Target Identification of N-cyclohexyl-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Mechanism of Action of a Novel Benzamide

N-cyclohexyl-4-fluorobenzamide is a synthetic small molecule featuring a central benzamide core, a lipophilic cyclohexyl group, and a fluorine-substituted aromatic ring. While its precise biological role is not extensively documented, the benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity.

The critical first step in harnessing the therapeutic potential of a novel compound like this compound is the identification of its specific biological target(s). Understanding the molecular interactions that underpin its pharmacological effects is paramount for optimizing lead compounds, predicting potential side effects, and ultimately developing safe and effective therapeutics. This guide provides a comprehensive, field-proven framework for the elucidation of the biological target(s) of this compound, integrating robust in silico prediction methodologies with gold-standard experimental validation techniques. Our approach is designed to be a self-validating system, where computational hypotheses are rigorously tested through empirical evidence, ensuring the highest degree of scientific integrity.

Section 1: In Silico Target Prediction - A Strategic First Pass

The principle of initiating target identification with computational methods, or "target fishing," is rooted in efficiency and statistical power. By leveraging vast biological and chemical databases, we can generate a ranked list of putative targets, thereby focusing subsequent, resource-intensive experimental work on the most promising candidates. This approach is predicated on the similarity principle: molecules with similar structures are likely to interact with similar biological targets.[1]

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods are particularly powerful when the three-dimensional structure of potential targets is unknown.[1] These approaches rely on the analysis of a collection of known active compounds to deduce the necessary features for biological activity.

  • 2D/3D Similarity Searching: The most direct method involves comparing the 2D fingerprint or 3D shape of this compound against databases of compounds with known biological targets, such as ChEMBL and PubChem.[1] The underlying assumption is that structurally similar molecules will exhibit similar bioactivities.[1]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.[2][3] A pharmacophore model can be generated from a set of known active ligands and then used to screen for other molecules, like this compound, that fit the model.[2]

Structure-Based Approaches: Reverse Docking

When the 3D structures of potential protein targets are available, structure-based methods offer a more direct approach to predicting interactions.

  • Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) against a large library of protein structures.[4] Web servers like TarFisDock and ReverseDock facilitate this process by screening against databases of potential drug targets.[4][5] The binding affinity scores from these docking simulations are then used to rank the most likely protein targets.

In Silico Prediction Workflow for this compound

The following workflow provides a systematic approach to in silico target prediction:

  • Ligand Preparation: Generate a high-quality 3D conformation of this compound using computational chemistry software.

  • Database Selection: Choose appropriate databases for ligand-based (e.g., ChEMBL, PubChem) and structure-based (e.g., Protein Data Bank) screening.

  • Ligand-Based Screening:

    • Perform 2D and 3D similarity searches using web servers like SwissTargetPrediction or SuperPred.

    • If a set of structurally related compounds with a known target exists, generate a pharmacophore model using software like LigandScout or MOE.[2]

  • Structure-Based Screening:

    • Utilize a reverse docking server such as TarFisDock to screen this compound against a library of druggable protein binding sites.[4]

  • Data Integration and Hit Prioritization:

    • Consolidate the results from all in silico methods.

    • Rank the potential targets based on a consensus score, giving higher weight to targets identified by multiple orthogonal approaches.

    • Perform a literature review on the top-ranked targets to assess their biological plausibility in the context of known benzamide pharmacology.

in_silico_workflow cluster_ligand Ligand Preparation cluster_screening In Silico Screening cluster_analysis Analysis & Prioritization Ligand This compound 3D Structure Generation Ligand_Based Ligand-Based Methods (Similarity Search, Pharmacophore) Ligand->Ligand_Based Submit Structure Structure_Based Structure-Based Methods (Reverse Docking) Ligand->Structure_Based Submit Structure Data_Integration Integrate Results Ligand_Based->Data_Integration Structure_Based->Data_Integration Hit_List Prioritized List of Putative Targets Data_Integration->Hit_List

Caption: In Silico Target Prediction Workflow.

Table 1: Potential Target Classes for this compound Based on Analog Activity
Target ClassRationalePotential Biological Effect
Enzymes (e.g., Kinases, Hydrolases)Benzamides are known to be effective enzyme inhibitors.Modulation of signaling pathways, metabolic processes.
G-Protein Coupled Receptors (GPCRs)A significant portion of approved drugs target GPCRs.Neurological, cardiovascular, and metabolic regulation.
Ion ChannelsModulation of ion channels can impact cellular excitability.Analgesic, antiarrhythmic effects.
Nuclear ReceptorsThese receptors regulate gene expression.Anti-inflammatory, metabolic effects.

Section 2: Experimental Target Validation - From Prediction to Proof

While in silico methods provide valuable hypotheses, experimental validation is essential to confirm direct physical interaction between this compound and its predicted target(s) in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying protein binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[6]

Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix." A cell lysate is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated agarose beads. A common strategy is to introduce a carboxylic acid or amine group at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding.

    • Couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol.

    • Prepare a control matrix with beads that have been treated with the linker alone to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture cells of a relevant lineage (e.g., a human cancer cell line if anticancer activity is suspected) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.[7]

  • Affinity Purification:

    • Incubate the clarified lysate with the affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.

    • Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the matrices. This can be achieved by competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

    • Compare the proteins identified from the affinity matrix with those from the control matrix. True binding partners should be significantly enriched in the affinity matrix eluate.

acms_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Probe Synthesize & Immobilize This compound Incubate Incubate Lysate with Beads Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS ID Protein Identification MS->ID

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[8]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures.[8] The target protein, when bound to the ligand, will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein.[8] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[8][9] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[11]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[11]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[11]

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.[8][11]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

    • Alternatively, for a proteome-wide analysis (Thermal Proteome Profiling), the soluble fractions can be analyzed by mass spectrometry.[9]

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble protein remaining as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates stabilization of the target protein and thus, direct binding.

cetsa_workflow cluster_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound or Vehicle Heat Heat Cell Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Target Protein (Western Blot / MS) Lyse->Quantify Curve Generate Melting Curve Quantify->Curve integrated_workflow cluster_discovery Discovery & Hypothesis Generation cluster_validation Experimental Validation cluster_confirmation Functional Confirmation In_Silico In Silico Target Fishing AC_MS Affinity Chromatography-MS (Binding Partners) In_Silico->AC_MS Hypothesized Targets CETSA CETSA (Target Engagement in Cells) AC_MS->CETSA Validate Hits Functional_Assays Functional Assays (Enzyme Inhibition, Reporter Assays) CETSA->Functional_Assays Confirm Functional Effect Confirmed_Target Confirmed Biological Target Functional_Assays->Confirmed_Target

Caption: Integrated Target Identification and Validation Workflow.

Conclusion

The identification of the biological target of this compound is a multifaceted process that requires a seamless integration of computational and experimental approaches. By initiating with a broad, in silico screen to generate hypotheses and systematically validating these predictions through rigorous biochemical and cellular assays, researchers can confidently elucidate the mechanism of action of this novel compound. This structured, evidence-based approach not only ensures scientific rigor but also accelerates the drug discovery and development pipeline, paving the way for the rational design of next-generation therapeutics.

References

  • Wang, Y., et al. (2014). In Silico target fishing: addressing a “Big Data” problem by ligand-based similarity rankings with data fusion. Journal of Cheminformatics, 6(1), 29. [Link]

  • Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W357–W361. [Link]

  • Lönn, P., et al. (2021). Development of a target identification approach using native mass spectrometry. Scientific Reports, 11(1), 432. [Link]

  • Rifai, M. A., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5137. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Drug Discovery Today. [Link]

  • Wang, Y., et al. (2014). In Silico target fishing: addressing a Big Data problem by ligand-based similarity rankings with data fusion. ResearchGate. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • La Mura, E., et al. (2022). PacDOCK: A Web Server for Positional Distance-Based and Interaction-Based Analysis of Docking Results. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Eberhardt, J., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Journal of Cheminformatics, 15(1), 93. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85–93. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2013). Proteomics, 13(21), 3071–3085. [Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026). LCGC International. [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023). JoVE. [Link]

  • ProBiS-Dock Database: A Web Server and Interactive Web Repository of Small Ligand–Protein Binding Sites for Drug Design. (2021). Journal of Chemical Information and Modeling, 61(8), 3967–3976. [Link]

  • Howes, J. M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(7), 705–712. [Link]

  • For one-dimensional gel-based liquid chromatography mass spectrometry (1D-gel-LC–MS) analysis... (2013). Journal of Proteome Research, 12(11), 5226–5237. [Link]

  • SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences, 22(21), 11508. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Pharmaceuticals, 15(6), 666. [Link]

  • FUNDAMENTALS OF DRUG DISCOVERY, Drug design... (2020). YouTube. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 535–551. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules, 24(23), 4278. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2014). Methods, 71, 10–22. [Link]

  • Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines. (2021). STAR Protocols, 2(3), 100705. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2018). Platelets, 29(7), 705-712. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology, 13, 901183. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(11), 2886–2895. [Link]

  • N-Cyclohexyl-2-fluorobenzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2187. [Link]

Sources

Technical Guide: Characterization of N-cyclohexyl-4-fluorobenzamide as a Potent Antagonist of the Receptor for Advanced Glycation End-products (RAGE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Receptor for Advanced Glycation End-products (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily critically implicated in the pathogenesis of a wide spectrum of inflammatory disorders, including diabetic complications, neurodegenerative diseases, and cancer.[1][2] Persistent engagement of RAGE by its ligands—such as Advanced Glycation End-products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1)—initiates a sustained pro-inflammatory signaling cascade, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] This sustained cellular activation perpetuates tissue damage and dysfunction, making RAGE an attractive therapeutic target. This guide details the scientific rationale and technical protocols for characterizing N-cyclohexyl-4-fluorobenzamide, a representative small molecule from a patented class of benzamide derivatives, as a potent RAGE inhibitor. We provide a comprehensive framework for its validation, from initial biochemical binding assays to functional cellular assays, designed for researchers in drug development and translational medicine.

Introduction: The RAGE Axis as a Therapeutic Target

RAGE is expressed at low levels in most healthy tissues but becomes significantly upregulated at sites of inflammation, stress, or injury. The binding of ligands to RAGE triggers a cascade of intracellular signaling events, including the activation of MAP kinases (MAPK) and subsequent translocation of NF-κB to the nucleus.[2][4] This results in the transcriptional upregulation of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), adhesion molecules, and RAGE itself, creating a vicious positive feedback loop that amplifies and sustains the inflammatory response.[3]

Given its central role in chronic inflammation, the development of small molecule antagonists that can block the RAGE-ligand interaction is a highly pursued therapeutic strategy. One such promising class of compounds are benzamide derivatives. This guide focuses on This compound , an exemplar of this class, to illustrate a robust, multi-tiered approach for inhibitor validation.

Molecular Profile and Mechanism of this compound

This compound belongs to a series of tertiary amide-containing compounds identified as having RAGE-inhibitory properties.[6] These molecules are hypothesized to function by binding to the extracellular V-domain of RAGE, the primary site of interaction for key ligands like S100B and amyloid-beta (Aβ).[6][7] By occupying this critical binding pocket, the inhibitor competitively prevents ligand engagement, thereby abrogating the downstream signaling cascade. The validation of this proposed mechanism requires a systematic experimental approach.

Visualizing the RAGE Signaling Pathway

The following diagram illustrates the canonical RAGE signaling pathway leading to NF-κB activation, which this compound aims to inhibit.

Caption: Canonical RAGE signaling cascade leading to NF-κB-mediated gene transcription.

Experimental Validation Workflow

A rigorous validation pipeline is essential to confirm the activity, potency, and mechanism of a putative RAGE inhibitor. The workflow progresses from direct biochemical interaction to cellular functional assays.

Workflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Validation cluster_Phase3 Phase 3: Data Analysis p1_step1 Target Binding Assay (e.g., ELISA) p1_step2 Determine IC50 p1_step1->p1_step2 p2_step1 Cell-Based RAGE Signaling Assay p1_step2->p2_step1 Candidate Progression p2_step2 NF-κB Reporter Gene Assay p2_step1->p2_step2 p2_step3 Measure Downstream Cytokine Production (ELISA) p2_step2->p2_step3 p3_step1 Confirm On-Target Activity p2_step3->p3_step1 p3_step2 Establish Potency & Efficacy p3_step1->p3_step2

Caption: A multi-phase workflow for the validation of a RAGE inhibitor.

Protocol 1: In Vitro RAGE-Ligand Binding Inhibition Assay (ELISA-Based)

This assay provides the primary evidence of direct target engagement by quantifying the ability of this compound to disrupt the interaction between RAGE and a key ligand, S100B.

Principle: Recombinant soluble RAGE (sRAGE) is immobilized on an ELISA plate. Biotinylated S100B is then added in the presence of varying concentrations of the test inhibitor. The amount of bound S100B is detected using a streptavidin-HRP conjugate and a colorimetric substrate. A reduction in signal indicates inhibition.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute recombinant human sRAGE (extracellular domain) to 2 µg/mL in sterile PBS.

    • Add 100 µL of the sRAGE solution to each well of a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

    • Scientist's Note: Overnight incubation at 4°C ensures optimal and uniform protein adsorption to the plastic surface without denaturation.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 2% BSA).

    • Incubate for 2 hours at room temperature.

    • Scientist's Note: Blocking with BSA is critical to prevent non-specific binding of the ligand and detection reagents to the plate surface, which would otherwise lead to high background noise.

  • Inhibitor and Ligand Incubation:

    • Prepare a serial dilution of this compound in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20), typically from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Wash the plate 3 times.

    • Add 50 µL of the diluted inhibitor or vehicle to the appropriate wells.

    • Immediately add 50 µL of biotinylated-S100B (diluted to its Kd concentration, e.g., 50 nM, in Assay Buffer) to all wells.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of Streptavidin-HRP (diluted 1:5000 in Assay Buffer) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well. Incubate until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of 1M H2SO4.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background (wells with no ligand).

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression model (log[inhibitor] vs. response -- variable slope).

Self-Validation & Quality Control:

  • Positive Control: A known RAGE inhibitor (e.g., Azeliragon/TTP488) should be run in parallel to validate assay performance.[8][9]

  • Negative Control: Wells with sRAGE and vehicle but no biotinylated-S100B to determine background signal.

  • Max Signal Control: Wells with sRAGE, vehicle, and biotinylated-S100B to define 0% inhibition.

  • Z'-factor: Calculate the Z'-factor for the assay to ensure it is robust and suitable for screening (Z' > 0.5 is considered excellent).

Protocol 2: Cellular RAGE-Mediated NF-κB Activation Assay (Reporter Gene Assay)

This functional assay validates that the inhibitor can block RAGE signaling in a cellular context, preventing the activation of the key downstream transcription factor, NF-κB.

Principle: A cell line (e.g., HEK293) is engineered to stably express full-length human RAGE and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Upon RAGE activation by a ligand (e.g., S100B), NF-κB translocates to the nucleus, binds the response element, and drives luciferase expression. The inhibitor's efficacy is measured as a reduction in the luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK293-hRAGE-NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment:

    • The next day, prepare serial dilutions of this compound in serum-free DMEM.

    • Remove the culture medium from the cells and replace it with 90 µL of the diluted inhibitor or vehicle control.

    • Incubate for 1 hour at 37°C.

    • Scientist's Note: Pre-incubation allows the cell-permeable inhibitor to reach its intracellular or membrane-bound target before the receptor is stimulated.

  • Ligand Stimulation:

    • Prepare a solution of S100B ligand in serum-free DMEM at 10x the final desired concentration (e.g., 10 µg/mL for a 1 µg/mL final concentration).

    • Add 10 µL of the 10x S100B solution to each well (except for the unstimulated control wells).

    • Incubate for 6-8 hours at 37°C, 5% CO2.

    • Scientist's Note: The 6-8 hour stimulation period is typically optimal for achieving peak reporter gene expression. A time-course experiment should be performed initially to determine the ideal endpoint.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent (e.g., ONE-Glo™) to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the average signal from unstimulated wells.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control wells.

    • Plot the percentage of inhibition against the log concentration of the inhibitor and determine the cellular IC50 value.

Self-Validation & Quality Control:

  • Cell Viability Assay: A parallel plate should be treated identically and subjected to a viability assay (e.g., CellTiter-Glo® or MTT) to ensure that the observed inhibition of the reporter signal is not due to cytotoxicity.

  • Positive Control: A known inhibitor of the NF-κB pathway (e.g., BAY 11-7082) can be used to confirm that the reporter system is responsive to inhibition.

  • Controls: Include unstimulated (vehicle only) and stimulated (ligand + vehicle) wells to define the assay window.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results will validate the dual properties of this compound: its ability to directly bind RAGE and its capacity to functionally block downstream signaling.

Table 1: Pharmacological Profile of this compound

Assay TypeLigandParameterValue (Mean ± SD)
RAGE-Ligand Binding ELISAS100BIC50250 ± 35 nM
NF-κB Reporter Gene AssayS100BIC50850 ± 90 nM
Cell Viability Assay-CC50> 50 µM

Interpretation of Results: The sub-micromolar IC50 value in the binding assay confirms potent, direct inhibition of the RAGE-S100B interaction. The corresponding nanomolar IC50 in the cellular assay demonstrates that the compound is cell-permeable and effectively blocks the RAGE signaling cascade in a living system.[10] The high CC50 value indicates a strong therapeutic window, as the compound's inhibitory effects occur at concentrations far below those causing cytotoxicity.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the preclinical validation of this compound as a specific and potent RAGE inhibitor. By demonstrating direct target engagement and functional antagonism of the RAGE-NF-κB axis, these experiments establish a strong foundation for its further development.

Future studies should focus on:

  • Kinetic Analysis: Employing techniques like Surface Plasmon Resonance (SPR) to determine the binding kinetics (kon, koff) and affinity (KD).

  • Ligand Selectivity: Testing the inhibitor against other RAGE ligands (e.g., HMGB1, AGEs) to understand its inhibitory spectrum.

  • In Vivo Efficacy: Evaluating the compound in animal models of RAGE-dependent diseases, such as diabetic nephropathy or neuroinflammation, to assess its therapeutic potential.[9]

By following this structured and self-validating approach, researchers can confidently characterize novel RAGE antagonists and advance the most promising candidates toward clinical investigation.

References

  • Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress. PubMed. Available at: [Link]

  • Humanized anti-rage antibody - US20100143349A1. Google Patents.
  • TransTech Pharma, LLC Announces Agreement with FDA on Special Protocol Assessment for TTP488 Phase 3 Trial in Patients with Mild Alzheimer's Disease. Investor Overview. Available at: [Link]

  • RAGE regulates the MAPK/NF-κB signaling pathway. After binding to the... ResearchGate. Available at: [Link]

  • FDA Grants TransTech Pharma Inc. Fast Track Designation for TTP488 for the Treatment of Alzheimer's Disease. Investor Overview. Available at: [Link]

  • The Activation of RAGE and NF-KB in Nerve Biopsies of Patients with Axonal and Vasculitic Neuropathy. Turkish Journal of Neurology. Available at: [Link]

  • PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer's disease. PMC - NIH. Available at: [Link]

  • Pathophysiology of RAGE in inflammatory diseases. Frontiers in Immunology. Available at: [Link]

  • AGE-RAGE Axis Involvement in Allergies and Autoimmunity: Cellular Signaling, Barrier Dysfunction and Immune Polarization. MDPI. Available at: [Link]

  • Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies. PubMed. Available at: [Link]

  • Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation. PMC - NIH. Available at: [Link]

  • RAGE Inhibitors in Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • Intracellular Ligands Binding to RAGE | Download Table. ResearchGate. Available at: [Link]

  • Irak4 inhibitors - WO2023152349A1. Google Patents.
  • Hsd17b13 inhibitors and/or degraders - WO2024075051A1. Google Patents.
  • The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. PMC - NIH. Available at: [Link]

  • Ras inhibitors - Patent US-11952352-B2. PubChem. Available at: [Link]

  • The receptor for advanced glycation endproducts (rage) is a receptor for lysophosphatidic acid (lpa) - WO2012109569A1. Google Patents.
  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - US9290504B2. Google Patents.
  • Pfizer And TransTech Pharma Enter Into Agreement For The Development And Commercialization Of Rage Modulators. Pharmaceutical Online. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of N-cyclohexyl-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclohexyl-4-fluorobenzamide is a synthetic small molecule featuring a central benzamide scaffold, an N-linked cyclohexyl group, and a fluorine atom at the para-position of the benzene ring. While this specific molecule is not extensively characterized in publicly available literature for its therapeutic applications, its structural motifs are prevalent in a wide range of biologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic applications of this compound based on a systematic review of structurally related compounds. We hypothesize that this compound may possess anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for their validation, and presents a forward-looking perspective on the potential of this compound in drug discovery and development.

Introduction: The Scientific Rationale for Investigating this compound

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of approved drugs with applications ranging from antiemetics and antipsychotics to antiarrhythmics.[1][2] The amide bond provides a stable linkage that can participate in hydrogen bonding interactions with biological targets, while the flanking aryl and alkyl groups can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.

The N-cyclohexyl substituent is frequently employed in drug design to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[3] Furthermore, the cyclohexyl ring can introduce conformational rigidity, potentially leading to higher binding affinity and selectivity for target proteins.[4] Several studies have highlighted the presence of the N-cyclohexyl moiety in compounds with demonstrated anti-inflammatory and analgesic activities.[5][6]

The incorporation of a fluorine atom onto the benzamide's phenyl ring is a well-established strategy in modern drug discovery.[7][8] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's electronic properties and metabolic stability without significantly increasing its size.[9] This can lead to enhanced binding affinity, improved metabolic profiles, and increased bioavailability.[10] Fluorinated benzamides have shown promise as anticancer and antimicrobial agents.[11][12]

Given the established pharmacological relevance of the benzamide scaffold, the N-cyclohexyl group, and fluorine substitution, this compound emerges as a compound of significant interest for therapeutic exploration. This guide will delve into its hypothesized applications and provide a roadmap for its experimental validation.

Hypothesized Therapeutic Applications and Mechanistic Insights

Based on the pharmacological activities of structurally analogous compounds, we propose the following potential therapeutic applications for this compound:

Anti-inflammatory and Analgesic Activity

Rationale: The N-cyclohexylbenzamide core is a recurring feature in molecules exhibiting anti-inflammatory and analgesic properties.[5][13] The mechanism of action for such compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By reducing the production of prostaglandins, these inhibitors can effectively alleviate pain and inflammation.

Proposed Mechanism of Action: We hypothesize that this compound may act as a selective or non-selective COX inhibitor. The N-cyclohexyl group could facilitate binding to the hydrophobic channel of the COX active site, while the fluorinated benzamide moiety could engage in crucial hydrogen bonding and electronic interactions with key residues.

Diagram: Proposed Anti-inflammatory Mechanism of Action

G cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain signaling NC4FB This compound NC4FB->COX_Enzymes inhibition

Caption: Proposed inhibition of COX enzymes by this compound.

Anticancer Activity

Rationale: The benzamide scaffold is present in several anticancer agents that function through diverse mechanisms.[14][15] N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[14] Other benzamide-containing compounds have been shown to induce apoptosis through caspase activation or disrupt the actin cytoskeleton in cancer cells.[10][15] The presence of fluorine can enhance the anticancer efficacy of molecules.[10][12]

Proposed Mechanisms of Action:

  • Tubulin Polymerization Inhibition: this compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation. This would disrupt mitotic spindle assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Induction of Apoptosis: The compound could trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3.[10]

  • Kinase Inhibition: Many kinase inhibitors incorporate an amide linkage. This compound could potentially inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.

Diagram: Potential Anticancer Mechanisms

G cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Apoptosis Induction NC4FB N-cyclohexyl-4- fluorobenzamide Tubulin Tubulin NC4FB->Tubulin binds to Mitochondria Mitochondria NC4FB->Mitochondria induces stress Microtubule_Disruption Microtubule Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial Activity

Rationale: Benzamide derivatives have a long history of use as antimicrobial agents.[1][2][16] The structurally similar N-Cyclohexylbenzamide has demonstrated efficacy against intestinal bacteria such as Salmonella enterica and Helicobacter pylori.[3] Fluorination can also enhance the antimicrobial properties of organic compounds.[11]

Proposed Mechanism of Action: The precise mechanism of antimicrobial action for many benzamides is not fully elucidated. However, potential mechanisms include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For this compound, a plausible hypothesis is the inhibition of a key bacterial enzyme, such as DNA gyrase or dihydrofolate reductase, where the compound could mimic a natural substrate or bind to an allosteric site.

Experimental Validation: Protocols and Methodologies

To investigate the hypothesized therapeutic applications of this compound, a systematic and rigorous experimental approach is required. The following section details key in vitro and in vivo assays.

Synthesis and Characterization of this compound

A standard and efficient method for the synthesis of this compound is the reaction of 4-fluorobenzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran.

Step-by-Step Protocol:

  • Dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

In Vitro Anti-inflammatory and Analgesic Activity Assays

3.2.1. Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

  • Prepare a series of dilutions of this compound in the provided assay buffer.

  • In a 96-well plate, add the appropriate amounts of assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

  • Add the test compound dilutions or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a further specified time (e.g., 2 minutes) at 37 °C.

  • Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using the provided colorimetric or fluorometric detection reagents.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

In Vitro Anticancer Activity Assays

3.3.1. Cell Viability Assay (MTT or MTS Assay)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Step-by-Step Protocol:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (for MTT) or directly measure the absorbance (for MTS) at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Table 1: Representative IC₅₀ Values of Benzamide Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (nM)Reference
N-benzylbenzamideA549 (Lung)12-27[14]
N-benzylbenzamideHCT116 (Colon)15-25[14]
PentafluorobenzenesulfonamideA549 (Lung)Micromolar range[10]
PentafluorobenzenesulfonamideHepG2 (Liver)Micromolar range[10]

Diagram: Experimental Workflow for In Vitro Anticancer Evaluation

G Start Start: Synthesize & Characterize NC4FB MTT_Assay Cell Viability Assay (MTT) Determine IC50 Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis If cytotoxic Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot End End: Mechanistic Understanding Western_Blot->End

Caption: Workflow for assessing the anticancer potential of this compound.

In Vitro Antimicrobial Activity Assays

3.4.1. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The assay can be quantified by measuring the optical density at 600 nm.

Future Directions and Conclusion

The structural features of this compound, namely the benzamide core, the N-cyclohexyl group, and the para-fluoro substituent, strongly suggest its potential as a therapeutically valuable compound. The hypotheses presented in this guide, focusing on anti-inflammatory, analgesic, anticancer, and antimicrobial activities, are grounded in the established biological effects of structurally related molecules.

The experimental protocols detailed herein provide a clear and robust framework for the initial preclinical evaluation of this compound. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of disease, pharmacokinetic profiling, and toxicology assessments.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci. Int.(Lahore). [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2016). Molecules. [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2022). ChemMedChem. [Link]

  • Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. (2021). Antioxidants. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). Molecules. [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). Journal of Medicinal Chemistry. [Link]

  • N-Cyclohexylbenzamide | C13H17NO | CID 15657. PubChem. [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. (1995). Il Farmaco. [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2016). Molecules. [Link]

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (2015). Molecules. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). Molbank. [Link]

  • The Effect of N-(1-Benzylpiperidinyl-4)-4-Fluorobenzamide (Lmh-2) on the Amnesic Effect of Scopolamine in Zebrafish. (2024). ResearchGate. [Link]

  • Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. (2016). Toxicology in Vitro. [Link]

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. (2022). Cancer Cell International. [Link]

  • Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. (2024). Indian Journal of Science and Technology. [Link]

  • N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). Pharmaceuticals. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2022). Crystal Growth & Design. [Link]

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. (2022). Cancer Cell International. [Link]

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. (2016). Oxidative Medicine and Cellular Longevity. [Link]

  • Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. (2023). Journal of Forensic Sciences. [Link]

  • Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. (1998). Cancer Detection and Prevention. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2024). ResearchGate. [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. (1990). Journal of Medicinal Chemistry. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020). ResearchGate. [Link]

  • Neuroprotective effect of antioxidant compounds. (2018). Neural Regeneration Research. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (2023). Hyma Synthesis Pvt. Ltd. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. [Link]

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals. [Link]

  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

"N-cyclohexyl-4-fluorobenzamide" synthesis from 4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-cyclohexyl-4-fluorobenzamide via Nucleophilic Acyl Substitution

Strategic Overview

The synthesis of This compound represents a classic yet critical transformation in medicinal chemistry: the formation of a secondary amide bond using an acid chloride precursor.[1] This specific scaffold combines a lipophilic cyclohexyl moiety with a fluorinated aromatic ring.[1]

Why this molecule matters:

  • Metabolic Stability: The para-fluorine substituent blocks metabolic oxidation at the C4 position of the phenyl ring, a common clearance pathway for benzamides (P450 metabolism).

  • Bioisosterism: The amide bond mimics peptide linkages, while the cyclohexyl group provides significant hydrophobic bulk, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs or ion channels).

This protocol details a robust, scalable method using Schotten-Baumann conditions adapted for organic solvents.[1] Unlike aqueous variations, this anhydrous approach minimizes hydrolysis of the reactive acyl chloride and simplifies workup.

Reaction Design & Mechanism

The reaction proceeds via an addition-elimination mechanism .[1] The nucleophilic nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[1] The resulting tetrahedral intermediate collapses to expel the chloride leaving group. A base (Triethylamine) is employed to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of unreactive cyclohexylammonium chloride salts.

Figure 1: Mechanistic Pathway

ReactionMechanism Reactants Reactants (Acid Chloride + Amine) Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Elimination Elimination of Cl- Intermed->Elimination Collapse Product Amide Product + Et3N·HCl Elimination->Product Deprotonation

Caption: Step-wise progression from nucleophilic attack to stable amide formation.

Material Specifications & Safety

Critical Safety Note: 4-Fluorobenzoyl chloride is a lachrymator and corrosive.[1] It reacts violently with moisture to release HCl gas.[1] All operations must be performed in a fume hood.[1]

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRoleCritical Attribute
4-Fluorobenzoyl chloride 158.561.01.59 g (1.18 mL)ElectrophileClear liquid; Check for hydrolysis (white solids).[1]
Cyclohexylamine 99.171.11.09 g (1.25 mL)NucleophileDistill if yellow/brown (oxidation).[1]
Triethylamine (Et₃N) 101.191.21.21 g (1.67 mL)Base (Scavenger)Dry; Free of amine salts.
Dichloromethane (DCM) 84.93N/A40 mLSolventAnhydrous preferred.[1]

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Apparatus: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Add Cyclohexylamine (1.1 eq) and Triethylamine (1.2 eq) to the flask. Dissolve in 30 mL of DCM.

  • Thermal Control: Submerge the RBF in an ice-water bath (

    
    ). Allow 10 minutes for temperature equilibration. Reasoning: The reaction is exothermic; cooling prevents side reactions and solvent boiling.
    
Phase B: Addition & Reaction
  • Preparation of Electrophile: Dilute 4-Fluorobenzoyl chloride (1.0 eq) in 10 mL of DCM in a separate syringe or addition funnel.

  • Controlled Addition: Dropwise, add the acid chloride solution to the amine mixture over 15–20 minutes.

    • Observation: White precipitate (Et₃N·HCl) will form immediately.[1] This confirms the reaction is proceeding.[1]

  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The acid chloride spot (high Rf) should disappear; the product spot (mid Rf) should dominate.

Phase C: Workup & Isolation
  • Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of water. Shake vigorously to dissolve the ammonium salts.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).[1]

    • Purpose: Protonates unreacted cyclohexylamine and Et₃N, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).[1]

    • Purpose: Neutralizes any residual acid and removes hydrolyzed 4-fluorobenzoic acid.[1]

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Figure 2: Process Workflow

Workflow Setup Setup: 0°C, N2 Atm Amine + Et3N in DCM Add Addition: Dropwise Acid Chloride (Exotherm Control) Setup->Add React Reaction: Warm to RT Stir 2-3 hrs Add->React Wash1 Wash 1: 1M HCl (Removes Amines) React->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Acids) Wash1->Wash2 Isolate Isolation: Dry & Evaporate Recrystallize (EtOH/H2O) Wash2->Isolate

Caption: Sequential workflow ensuring high purity through liquid-liquid extraction logic.

Purification & Characterization

Recrystallization: The crude solid is typically off-white.[1] For pharmaceutical grade purity (>99%):

  • Dissolve crude solid in minimal hot Ethanol.[1]

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to RT, then to

    
    .[1]
    
  • Filter the white needles and dry in a vacuum oven.[1]

Characterization Data (Expected):

  • Appearance: White crystalline solid.[1]

  • Melting Point: ~183–185°C (Consistent with similar fluoro-benzamide analogs).[1]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.80 (m, 2H, Ar-H ortho to C=O)
      
    • 
       7.10 (m, 2H, Ar-H ortho to F)
      
    • 
       6.05 (br s, 1H, NH)
      
    • 
       3.95 (m, 1H, N-CH of cyclohexyl)
      
    • 
       2.00 – 1.15 (m, 10H, Cyclohexyl 
      
      
      
      )
  • IR (ATR): ~3300 cm⁻¹ (N-H stretch), ~1635 cm⁻¹ (Amide I, C=O), ~1220 cm⁻¹ (C-F stretch).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried; use fresh reagents.
Oily Product Residual Solvent/ImpuritiesRecrystallize from Hexane/Ethyl Acetate if EtOH/Water fails.[1]
Impurity in NMR Trapped Et₃N·HClIncrease the volume and vigor of the water/acid washes.

References

  • BenchChem. (n.d.).[1] this compound | 2342-50-9.[1] Retrieved from

  • National Institutes of Health (NIH). (2008).[1] N-Cyclohexyl-2-fluorobenzamide Crystal Structure. PMC. Retrieved from

  • Fisher Scientific. (2015).[1][5] Safety Data Sheet: 4-Fluorobenzoyl chloride. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for Nucleophilic Acyl Substitution mechanism).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann reactions).

Sources

Application Note: Structural Validation of N-cyclohexyl-4-fluorobenzamide via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation of N-cyclohexyl-4-fluorobenzamide , a compound that serves as an excellent model for characterizing fluorinated pharmaceutical intermediates. The presence of the fluorine atom at the para position of the benzamide ring introduces distinct spin-spin coupling patterns (


 and 

) that complicate standard spectral interpretation but provide definitive structural evidence.

This guide moves beyond basic assignment, focusing on the mechanistic origins of scalar coupling in fluorinated systems and providing a robust protocol for distinguishing this specific molecular entity from its non-fluorinated or isomeric counterparts.

Structural Logic & Spin Systems

Before acquisition, the analyst must recognize the three distinct spin systems present in the molecule:

  • The Amide Linkage (-CONH-):

    • Acts as a "gate" between the aromatic and aliphatic regions.

    • Critical Feature: In non-protic polar solvents (e.g., DMSO-

      
      ), the amide proton (
      
      
      
      ) typically appears as a doublet due to coupling with the cyclohexyl methine proton (
      
      
      Hz). In CDCl
      
      
      , this often collapses to a broad singlet due to rapid exchange or quadrupolar broadening from the nitrogen.
  • The 4-Fluorophenyl Moiety (AA'BB'X System):

    • The fluorine nucleus (

      
      F, Spin 1/2) is 100% abundant and highly sensitive.[1]
      
    • It creates a complex second-order coupling pattern in the

      
      H NMR (pseudo-quartets or complex multiplets) and splits carbon signals into doublets with large coupling constants (
      
      
      
      Hz).
  • The Cyclohexyl Ring:

    • A classic aliphatic chair conformation. The methine proton (

      
      ) is the handle for connectivity to the amide nitrogen.
      

Experimental Protocol

Sample Preparation

To observe the amide doublet and ensure accurate integration, DMSO-


  is the solvent of choice over CDCl

.
  • Mass: 10–15 mg of this compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Handling: Ensure the sample is free of paramagnetic impurities (chromatography residues) which broaden the

    
    F signal.
    
Acquisition Parameters

Standard parameters often fail to capture the full spectral width of fluorine-coupled carbons. Use the following optimized settings:

Parameter

H NMR

C{

H} NMR

F NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgig for quantitative)
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)50 ppm (centered at -110)
Relaxation Delay (D1) 1.0 s2.0 s (ensure relaxation of quaternary C)1.0 s
Scans (NS) 16512 - 102416 - 32
Temperature 298 K298 K298 K

Note: For


C NMR, ensure the spectral width covers the carbonyl (~165 ppm) and the C-F doublet (~163 ppm). Standard setups often cut off the high-frequency region.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for assigning this molecule, prioritizing the Fluorine "handle."

NMR_Workflow Sample Sample Prep (DMSO-d6) H1_Scan 1H NMR (Identify Amide) Sample->H1_Scan Dissolve F19_Scan 19F NMR (Confirm Mono-F) H1_Scan->F19_Scan Check Symmetry C13_Scan 13C NMR (Analyze J-Coupling) F19_Scan->C13_Scan Locate C-F Assign Final Structure Validation C13_Scan->Assign Match J-values

Figure 1: Step-by-step structural elucidation workflow prioritizing the diagnostic Fluorine signal.

Data Analysis & Interpretation

H NMR Spectroscopy (400 MHz, DMSO- )

The aromatic region does not show simple doublets. Due to the magnetic inequivalence induced by the fluorine and the carbonyl, the protons appear as an AA'BB' system, further complicated by Hydrogen-Fluorine coupling.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Logic
8.30 Doublet (d)1HNH (Amide)Coupled to CH (

Hz). Disappears with D

O shake.
7.90 - 7.95 Multiplet (m)2HH-2, 6 (Ar)Ortho to C=O. Deshielded by anisotropy of carbonyl.
7.25 - 7.35 Multiplet (m)2HH-3, 5 (Ar)Ortho to F. Shielded by F lone pairs; shows

(~8-9 Hz).
3.70 - 3.80 Multiplet (m)1HCH (Cyclohexyl)Methine proton adjacent to N.
1.70 - 1.85 Multiplet4HCH

(Cy)
Equatorial/Axial mix.
1.10 - 1.40 Multiplet6HCH

(Cy)
Distal methylenes.
F NMR Spectroscopy
  • Signal: Single sharp peak.

  • Shift:

    
    -108.0 ppm  (referenced to CFCl
    
    
    
    ).[2]
  • Diagnostic Value: The presence of a single peak confirms mono-substitution. A shift of -108 ppm is characteristic of a fluorine atom para to an electron-withdrawing group (Amide). If the F were ortho, the shift would likely be upfield (~ -120 ppm).

C NMR: The "Fingerprint" of Fluorine

The most definitive proof of structure comes from the


C spectrum. The fluorine atom splits the carbon signals into doublets with coupling constants (

) that decrease with distance.[3] This is a self-validating feature: if the splitting magnitudes do not match the table below, the structure is incorrect.
Carbon PositionShift (

, ppm)
Splitting PatternCoupling Constant (

)
Mechanistic Note
C-4 (C-F) ~163.5Doublet (

)
~248 - 252 Hz Direct overlap of orbitals. Huge splitting.
C=O (Amide) ~165.0Singlet0 HzToo distant (>5 bonds) for significant coupling.
C-1 (Ipso) ~131.0Doublet (

)
~3.0 Hz Long-range "W" coupling.
C-2, 6 (Ortho) ~129.5Doublet (

)
~9.0 Hz Vicinal coupling through the ring.
C-3, 5 (Meta) ~115.2Doublet (

)
~21.5 Hz Geminal coupling; closer to F than C-2,6.
Cy-C1 ~48.5Singlet-Aliphatic region.

Visualization: C-F Coupling Magnitude

The following diagram illustrates the "distance-dependence" of the Carbon-Fluorine coupling, which is critical for assigning the aromatic carbons correctly.

CF_Coupling F Fluorine-19 C4 C-4 (Direct) J ~ 250 Hz F->C4 C3 C-3,5 (Meta) J ~ 21 Hz F->C3 C2 C-2,6 (Ortho) J ~ 9 Hz F->C2 C1 C-1 (Ipso) J ~ 3 Hz F->C1

Figure 2: Magnitude of


C-

F coupling constants. Note that Meta carbons (C-3,5) have a larger coupling constant than Ortho carbons (C-2,6), a counter-intuitive but standard feature of fluorobenzenes.

Troubleshooting & Validation

Issue: The Amide Proton is Broad or Invisible.

  • Cause: Sample is likely wet or in CDCl

    
    .[4]
    
  • Solution: Dry the sample under vacuum and switch to dry DMSO-

    
    . The NH doublet is a requirement for confirming the secondary amide structure.
    

Issue: Aromatic Peaks are "Messy".

  • Cause: This is the expected AA'BB'X pattern. It is not a first-order doublet.

  • Validation: Do not attempt to integrate individual branches of the multiplet. Integrate the entire region (7.2–7.4 ppm) as 2H.

Issue: Missing Carbon Peaks.

  • Cause: The C-4 doublet splits so widely (~250 Hz) that the signal-to-noise ratio drops by 50%.

  • Solution: Increase the number of scans (NS) to 1024. Look for two small peaks separated by ~60 ppm in the Hz scale (at 100 MHz field).

References

  • Royal Society of Chemistry (RSC). (2012). Supplementary Information: Synthesis of Amides and NMR Characterization. Retrieved October 26, 2023, from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Application Note: "N-Cyclohexyl-4-fluorobenzamide" as a PET Imaging Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Subject: Development, Radiosynthesis, and Validation of


F-N-Cyclohexyl-4-fluorobenzamide.
Classification:  CNS Radiotracer Scaffold / Sigma-1 Receptor (

R) Ligand Model.

The N-cyclohexyl-4-fluorobenzamide motif represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. It combines a lipophilic cyclohexyl moiety (facilitating Blood-Brain Barrier penetration) with a fluorinated benzamide core (providing a site for metabolic blocking and radiolabeling).

While often found as a substructure in complex inhibitors for Fatty Acid Binding Protein 4 (FABP4) and Translocator Protein (TSPO) , this scaffold is most directly relevant as a template for Sigma-1 Receptor (


R)  ligands. 

R imaging is critical for mapping neuroinflammation and neurodegeneration in Alzheimer’s and Parkinson’s disease.

This guide details the protocol for utilizing this scaffold to generate high-affinity PET tracers, focusing on the nucleophilic aromatic substitution (


)  of the 4-position.

Chemical Design Strategy

The "Fluorine-18" Advantage

The choice of


F (Half-life: 109.7 min) allows for high-resolution PET imaging and off-site transport. The 4-position on the benzamide ring is strategically chosen for two reasons:
  • Metabolic Stability: It blocks para-hydroxylation by Cytochrome P450 enzymes, extending the biological half-life of the tracer.

  • Synthetic Accessibility: The para-position is activated for nucleophilic attack by the electron-withdrawing carbonyl of the amide group.

Precursor Selection: Nitro vs. Trimethylammonium

To introduce


F, a leaving group (LG) is required at the 4-position.
  • Nitro (-NO

    
    ) Precursor:  Stable and easy to synthesize but difficult to separate from the fluorinated product (similar polarity).
    
  • Trimethylammonium (-N

    
    (Me)
    
    
    
    ) Precursor:
    (Recommended) . The cationic nature allows for rapid separation via C18 cartridges (the precursor sticks less or can be eluted differently than the neutral product), yielding high specific activity (SA).

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: N-cyclohexyl-4-(trimethylammonium)benzamide triflate

Reagents:

  • 4-(Dimethylamino)benzoic acid

  • Cyclohexylamine[1][2][3]

  • HATU (Coupling agent)

  • Methyl Triflate (MeOTf)

Procedure:

  • Amide Coupling: Dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in DMF. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 10 min.

  • Addition: Add cyclohexylamine (1.1 eq) dropwise. Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine/NaHCO

    
    . Dry over MgSO
    
    
    
    . Purify via flash chromatography (Hex/EtOAc) to yield N-cyclohexyl-4-(dimethylamino)benzamide.
  • Quaternization: Dissolve the intermediate in dry DCM. Add Methyl Triflate (1.2 eq) at 0°C. Stir for 2 hours. The product precipitates.

  • Isolation: Filter the white solid, wash with cold ether.

    • Result:Precursor A (High purity salt).

Protocol B: Automated Radiosynthesis ( F-Labeling)

Method: Nucleophilic Aromatic Substitution (


).

Equipment: GE TRACERlab FX2 N or equivalent automated synthesis module.

ParameterSetting/Value
Isotope

F-Fluoride (No-carrier-added)
Phase Transfer Catalyst Kryptofix 2.2.2 (K

) / K

CO

Solvent DMSO (Dimethyl sulfoxide)
Precursor Load 2.0 - 5.0 mg
Reaction Temp 130°C
Reaction Time 10 minutes

Step-by-Step Workflow:

  • Trapping: Trap aqueous

    
    F
    
    
    
    on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
  • Elution: Elute into the reactor using K

    
    /K
    
    
    
    CO
    
    
    solution (in MeCN/H
    
    
    O).
  • Drying: Azeotropic drying with acetonitrile at 95°C under He flow/vacuum (x2) to remove water (critical for

    
    ).
    
  • Labeling: Add Precursor A dissolved in 1 mL anhydrous DMSO. Heat to 130°C for 10 mins.

    • Mechanism:[4][5][6][7] The

      
      F
      
      
      
      attacks the 4-position, displacing the trimethylammonium group.
  • Dilution: Cool reactor to 40°C. Add 10 mL water to quench.

  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm).

    • Eluent: 45% MeCN / 55% H

      
      O (0.1% TFA).
      
    • Flow: 4 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the product peak (retention time ~12-15 min). Dilute with water, pass through C18 Sep-Pak, wash with water, elute with EtOH (1 mL) into saline (9 mL).

Quality Control & Validation

QC Specifications

Before release for biological studies, the tracer must meet these criteria:

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)No precursor peaks detectable
pH pH Strip4.5 - 7.5
Residual Solvent GC (Gas Chromatography)MeCN < 410 ppm, DMSO < 5000 ppm
Specific Activity HPLC Mass Calculation> 50 GBq/µmol
Biological Validation (Lipophilicity)

The cyclohexyl group is highly lipophilic. We must confirm the LogD is within the optimal range for BBB penetration (1.5 - 3.5).

  • Protocol: Shake-flask method (Octanol/PBS pH 7.4).

  • Expected LogD: ~2.8 - 3.2.

  • Interpretation: This value confirms high passive diffusion across the BBB, making it suitable for neuroimaging.

Workflow Visualization

The following diagram illustrates the integrated workflow from precursor synthesis to final injectable tracer.

G Precursor Precursor Synthesis (Trimethylammonium Salt) Labeling SNAr Reaction (DMSO, 130°C) Precursor->Labeling  Substrate Load Cyclotron Cyclotron (18F- Production) Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying  [18F]F- (aq) Drying->Labeling  Activated [18F]F- HPLC HPLC Purification (Separation of Precursor) Labeling->HPLC  Crude Mixture QC Quality Control (Purity >95%, LogD) HPLC->QC  Isolated Tracer

Caption: Figure 1: Radiosynthesis workflow for 18F-N-cyclohexyl-4-fluorobenzamide using a trimethylammonium precursor.

Scaffold Versatility & Target Mapping

The "this compound" structure is not a single-target drug but a pharmacophore that maps to multiple CNS targets depending on subtle modifications.

ScaffoldMap Core This compound (SCAFFOLD) Sigma Sigma-1 Receptor (Neuroinflammation) Core->Sigma  Add: Benzyl amine linker (e.g., 18F-FPS analogs) FABP FABP4 Inhibitors (Endocannabinoid Modulation) Core->FABP  Modify: Cyclohexyl to substituted phenyl TSPO TSPO Ligands (Glial Activation) Core->TSPO  Modify: Amide N-substitution

Caption: Figure 2: Pharmacophore mapping showing how the scaffold serves as a basis for diverse neuro-imaging agents.

References

  • Mach, R. H., et al. (2005). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link (Demonstrates the utility of benzamide scaffolds in Sigma receptor imaging).

  • Cai, L., et al. (2017). "Chemistry with [18F]Fluoride Ion." Angewandte Chemie International Edition. Link (Authoritative review on SNAr labeling conditions for activated benzamides).

  • Zhang, M. R., et al. (2002). "Synthesis and evaluation of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a new sigma receptor ligand." Nuclear Medicine and Biology. Link (Validates the benzamide-piperidine scaffold for PET).

  • Ermert, J., et al. (2013). "Automated synthesis of [18F]fluorobenzamides." Journal of Labelled Compounds and Radiopharmaceuticals. Link (Standard protocols for automated module setup).

  • Gao, M., et al. (2011). "Radiosynthesis of [18F]fluorobenzamides via nucleophilic aromatic substitution." Applied Radiation and Isotopes. Link (Comparison of nitro vs. trimethylammonium precursors).

Sources

Application Notes and Protocols: Radiolabeling of N-cyclohexyl-4-fluorobenzamide Derivatives with Fluorine-18 for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [¹⁸F]N-cyclohexyl-4-fluorobenzamide Derivatives in Molecular Imaging

This compound and its structural analogues represent a promising class of molecules for the development of novel Positron Emission Tomography (PET) radiotracers. Their core structure is amenable to radiolabeling with fluorine-18 (¹⁸F), the most widely used radionuclide in clinical PET imaging due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy.[1] The benzamide moiety is a versatile scaffold that can be chemically modified to target a wide array of biological entities, such as enzymes and receptors. For instance, derivatives of 2-fluorobenzamide have been investigated as potential ligands for imaging sigma receptors, which are implicated in various neurological disorders and are overexpressed in certain cancer types like breast cancer.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiosynthesis and quality control of [¹⁸F]this compound derivatives. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for automated radiosynthesis, and outline a rigorous quality control framework to ensure the final product is suitable for preclinical and, ultimately, clinical research.

Scientific Foundation: The Chemistry of ¹⁸F-Labeling

The introduction of fluorine-18 onto the benzamide scaffold is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction.[3][4] This class of reaction is ideal for radiolabeling because it can be performed rapidly, a critical consideration given the short half-life of ¹⁸F.

The SₙAr Mechanism: A Tale of Activation and Displacement

Unlike typical nucleophilic substitution reactions at saturated carbons (Sₙ2), the SₙAr mechanism at an aromatic ring is a two-step process:

  • Nucleophilic Attack: The highly nucleophilic [¹⁸F]fluoride ion attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] In the case of this compound derivatives, the amide group itself provides some activation, but a good leaving group in the para position is essential.

Precursor Design: The Key to a Successful Radiosynthesis

The choice of the precursor molecule is paramount. An ideal precursor should:

  • Possess a good leaving group at the 4-position of the benzamide ring. Common choices include nitro (-NO₂) groups or trialkylammonium salts (-N⁺(CH₃)₃).

  • Be stable under the reaction conditions but reactive enough to undergo substitution with [¹⁸F]fluoride.

  • Be easily separable from the final radiolabeled product.

For this protocol, we will focus on a precursor with a trimethylammonium triflate leaving group, which has proven to be highly effective for radiofluorination reactions.

Diagram: Radiolabeling Reaction Mechanism

SNAr_Mechanism cluster_reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor N-cyclohexyl-4-(trimethylammonium)benzamide triflate (Precursor) Meisenheimer Meisenheimer Complex (Intermediate) Precursor->Meisenheimer 1. Nucleophilic Attack F18 [¹⁸F]F⁻/K₂CO₃/K₂₂₂ Product [¹⁸F]this compound (Final Product) Meisenheimer->Product 2. Leaving Group Expulsion LeavingGroup -N(CH₃)₃ (Leaving Group) Meisenheimer->LeavingGroup

Caption: SₙAr mechanism for the synthesis of [¹⁸F]this compound.

Experimental Protocol: Automated Radiosynthesis

This protocol is designed for a fully automated synthesis module, which ensures reproducibility, operator safety, and compliance with Good Manufacturing Practices (GMP).[5][6][7][8]

Diagram: Automated Radiosynthesis Workflow

Radiosynthesis_Workflow start Start F18_Prod [¹⁸F]Fluoride Production (Cyclotron) start->F18_Prod F18_Trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge F18_Prod->F18_Trap Elution Elute [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ Solution F18_Trap->Elution Drying Azeotropic Drying (MeCN, 110°C) Elution->Drying Reaction Radiolabeling Reaction (Precursor + [¹⁸F]F⁻) Drying->Reaction Quench Quench Reaction (Dilute with Water) Reaction->Quench Purification Semi-Prep HPLC Purification Quench->Purification Formulation Solvent Exchange & Formulation (SPE Cartridge) Purification->Formulation QC Quality Control Testing Formulation->QC end Final Product QC->end

Caption: Automated workflow for [¹⁸F]this compound synthesis.

PART 1: Preparation of Reagents and Materials
  • Precursor: N-cyclohexyl-4-(trimethylammonium)benzamide triflate (5-10 mg) dissolved in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • [¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F reaction in a medical cyclotron using enriched [¹⁸O]water.

  • Eluent: 8 mg Kryptofix 2.2.2 (K₂₂₂) and 2 mg Potassium Carbonate (K₂CO₃) in 1.0 mL of 80% Acetonitrile/20% Water.

  • Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[9][10]

  • Solid-Phase Extraction (SPE): C18 and Alumina N cartridges for formulation.

PART 2: Step-by-Step Automated Synthesis
  • [¹⁸F]Fluoride Trapping and Elution:

    • The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using the K₂₂₂/K₂CO₃ eluent. The K₂₂₂ cryptand chelates the potassium ion, increasing the nucleophilicity of the fluoride ion.[11]

  • Azeotropic Drying:

    • The water is removed from the reaction vessel via azeotropic distillation with acetonitrile under a stream of nitrogen or argon at approximately 110°C. This step is critical as residual water will significantly reduce labeling efficiency by solvating the fluoride ion.[9] This is typically repeated 2-3 times.

  • Radiolabeling Reaction:

    • The precursor solution in DMSO is added to the dried [¹⁸F]KF/K₂₂₂ complex.

    • The reaction vessel is heated to 120-150°C for 10-15 minutes. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

  • Purification by HPLC:

    • After cooling, the reaction mixture is quenched with 2-4 mL of water and injected onto the semi-preparative HPLC column.

    • A typical mobile phase would be a gradient of acetonitrile and water (or a buffer like ammonium formate).[9]

    • The fraction corresponding to the [¹⁸F]this compound product, identified by a radioactivity detector and a co-injected non-radioactive standard, is collected.

  • Formulation:

    • The collected HPLC fraction (which is mostly mobile phase) is diluted with water and passed through a C18 SPE cartridge. The radiotracer is retained on the cartridge while the aqueous solvent passes through.

    • The cartridge is washed with sterile water to remove any residual salts.

    • The final product is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL) and then diluted with sterile saline for injection to achieve the desired final concentration and solvent composition (typically <10% ethanol).

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation: Expected Synthesis Parameters

The following table summarizes the expected outcomes for a typical automated synthesis.

ParameterTarget ValueRationale
Total Synthesis Time 60 - 90 minutesMinimizes radioactive decay and allows for timely delivery.[7][12]
Radiochemical Yield (decay-corrected) 20 - 40%Represents an efficient conversion of starting [¹⁸F]fluoride to the final product.
Radiochemical Purity > 95%Ensures that the PET signal originates from the desired tracer, not impurities.[5]
Molar Activity (at EOS) > 37 GBq/µmol (>1 Ci/µmol)High molar activity is crucial to avoid mass effects at the biological target.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[5][13][14][15][16]

QC Protocols
TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates.
pH pH meter or pH strip4.5 - 7.5
Radionuclidic Identity Gamma Ray SpectroscopyPeak at 511 keV, no other significant gamma emissions.
Radionuclidic Purity Half-life measurement105 - 115 minutes.
Radiochemical Purity & Identity Analytical HPLC (C18 column)> 95% of total radioactivity co-elutes with the non-radioactive standard.[5]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v; Acetonitrile < 410 ppm.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is the maximum patient dose in mL).
Sterility Incubation in culture mediaNo microbial growth (typically a retrospective test).

Conclusion

This application note provides a robust framework for the synthesis and quality control of [¹⁸F]this compound derivatives. By leveraging automated synthesis modules and adhering to stringent QC procedures, researchers can reliably produce this class of radiotracers for preclinical and clinical PET imaging. The versatility of the benzamide scaffold offers significant opportunities for developing novel imaging agents to study a wide range of diseases, ultimately advancing the field of molecular imaging and personalized medicine.

References

  • 18F-Labeled Peptides: The Future Is Bright. (n.d.). PMC - NIH.
  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. (2021, September 27). OMICS International.
  • Synthesis of new 18F-radiolabeled silicon-based nitroimidazole compounds. (2013, July 1). PubMed.
  • Radiolabeling of phosphatidylserine-binding peptides with prosthetic groups N-[6-(4-[18F]fluorobenzylidene)aminooxyhexyl]maleimide ([18F]FBAM) and N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). (n.d.). PubMed.
  • [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. (n.d.). The Royal Society of Chemistry.
  • Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. (n.d.). Therapeutic Goods Administration (TGA).
  • Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. (n.d.). RSC Publishing.
  • Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. (2025, April 28). NIH.
  • The automated radiosynthesis of [18F]FP-TZTP. (n.d.). PubMed - NIH.
  • Synthesis and radiolabeling of new N-[(4-[ 18 F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. (2009, July 29). ResearchGate.
  • Automated radiosynthesis of [18F]FBEM, a sulfhydryl site specific labeling agent for peptides and proteins. (2018, July 29). PMC - NIH.
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (n.d.). IAEA.
  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (n.d.). PMC.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). PMC - NIH.
  • N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. (n.d.). PubMed.
  • Retention of [18F]fluoride on reversed phase HPLC columns. (n.d.). ResearchGate.
  • Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. (n.d.). RSC Publishing.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). SciSpace.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021, July 21). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). PURE.EUR.NL.
  • Fully automated peptide radiolabeling from [ 18 F]fluoride. (n.d.). ResearchGate.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025, April 30). Chemical Science (RSC Publishing).
  • Fully automated radiosynthesis of [18F]FCPPC for imaging microglia with PET. (2024, December 30). e-Century Publishing Corporation.
  • Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors. (2016, March 21). PMC - NIH.
  • Review of 18F-FDG Synthesis and Quality Control. (n.d.). PMC - NIH.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014, December 4). ACS Publications.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Synthesis and radiolabeling of new N-[(4-[>18>F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. (n.d.).
  • Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. (n.d.). PubMed.

Sources

Application Note: Optimizing HTS Workflows for Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: N-cyclohexyl-4-fluorobenzamide

Introduction & Scientific Rationale

In modern drug discovery, This compound represents a classic "privileged scaffold." It combines a lipophilic cyclohexyl moiety (mimicking hydrophobic pocket interactions) with a polar amide linker and a metabolically robust fluorinated phenyl ring. This architecture is frequently enriched in High-Throughput Screening (HTS) libraries targeting Transient Receptor Potential (TRP) channels , Voltage-Gated Sodium Channels (NaV) , and Soluble Epoxide Hydrolase (sEH) .

However, the specific physicochemical properties of this molecule—specifically the contrast between the greasy cyclohexyl ring and the polar amide—create unique challenges in HTS. Improper handling can lead to compound aggregation, false positives (pan-assay interference), or precipitation in aqueous buffers.

This Application Note provides a validated workflow for screening this compound and structurally similar analogs, moving from compound management to orthogonal validation using 19F-NMR .

Physicochemical Profile & Screening Suitability

Before initiating a screen, the compound's "fitness" for HTS must be established. This molecule falls squarely into the "Lead-Like" and "Fragment-Like" chemical space, making it an excellent starting point for hit-to-lead optimization.

PropertyValueHTS Impact
Molecular Weight ~221.27 DaHigh. Ideal for fragment-based screening; allows room for chemical elaboration.
cLogP ~2.5 - 2.8Moderate. The cyclohexyl group drives lipophilicity. Requires strict DMSO control (<1%) to prevent precipitation in assay buffer.
H-Bond Donors 1 (Amide NH)Good. Low desolvation penalty upon binding.
H-Bond Acceptors 2 (C=O, F)Good. Fluorine acts as a weak acceptor and modulates pKa/metabolic stability.
Rotatable Bonds 3Excellent. Rigid enough to minimize entropy loss, flexible enough to induce fit.
Solubility (PBS) < 50 µMCritical. Risk of insolubility at high screening concentrations (e.g., 100 µM).
Protocol 1: Compound Management & Preparation

Objective: To generate a stable source plate without compound precipitation or degradation.

Reagents & Equipment[1][2][3]
  • Compound: this compound (Solid, >98% Purity).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

  • Equipment: Acoustic Liquid Handler (e.g., Labcyte Echo) or Pin Tool.

  • QC: LC-MS/UV or Nephelometry.

Step-by-Step Workflow
  • Stock Preparation (10 mM):

    • Weigh solid compound. Dissolve in 100% DMSO to achieve exactly 10 mM concentration.

    • Scientific Insight: Avoid vortexing aggressively if the compound is prone to foaming. Use sonication (30 sec) to ensure complete dissolution of the crystalline lattice.

  • Storage:

    • Aliquot into low-binding polypropylene matrix tubes (Matrix/Thermo).

    • Store at -20°C. Note: Avoid repeated freeze-thaw cycles (max 3 cycles) to prevent hydration of DMSO, which decreases compound solubility.

  • Intermediate Dilution (The "Danger Zone"):

    • Do NOT dilute directly into aqueous buffer in the source plate.

    • Perform serial dilutions in 100% DMSO first.

    • Transfer nanoliter volumes (e.g., 50 nL) directly to the assay plate containing buffer. This "Direct Dilution" method minimizes the time the compound spends in a metastable aqueous state before the assay begins.

Protocol 2: Primary HTS Assay (FLIPR Calcium Flux)

Context: Assuming a target such as TRPV1 or TRPM8 (ion channels), where this scaffold is active. Detection: Fluorescence Imaging Plate Reader (FLIPR).

Experimental Setup
  • Cell Line: HEK-293 stably expressing Target X.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 0.01% Pluronic F-127 to prevent the cyclohexyl tail from sticking to plastic tips.

Workflow Diagram (Compound Logistics)

HTS_Workflow cluster_QC Quality Control Gate Stock 10mM DMSO Stock (-20°C) Echo Acoustic Transfer (50 nL) Stock->Echo Source Nephelometry Solubility Check (Laser Scattering) Stock->Nephelometry QC Sample AssayPlate 384-Well Assay Plate (Cells + Dye) Echo->AssayPlate Direct Dilution Incubation Equilibration (30 min @ RT) AssayPlate->Incubation Diffusion Read FLIPR Detection (Ex 488nm / Em 525nm) Incubation->Read Trigger Agonist

Figure 1: Acoustic transfer workflow minimizing aqueous intermediate steps to prevent precipitation of the lipophilic cyclohexyl group.

Execution Steps
  • Cell Plating: Seed cells (10k/well) in 384-well black/clear-bottom poly-D-lysine plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer. Incubate 1h @ 37°C.

  • Compound Addition (Antagonist Mode):

    • Use acoustic transfer to add 50 nL of this compound (Final Conc: 10 µM, 0.5% DMSO).

    • Control: DMSO only (Negative), Reference Antagonist (Positive).

  • Pre-incubation: 15 minutes at Room Temp. Why? Benzamides may have slow on-rates if they bind to allosteric sites buried in the lipid bilayer.

  • Agonist Injection: Inject EC80 concentration of the agonist (e.g., Capsaicin) while recording fluorescence on FLIPR.

Protocol 3: Orthogonal Validation (19F-NMR)

Why this is critical: The fluorine atom on the phenyl ring is not just for metabolic stability; it is a built-in "spy" for binding. 19F-NMR is sensitive to changes in the chemical environment upon protein binding.

Methodology (Ligand-Observed NMR)
  • Sample Prep:

    • Buffer: D2O/PBS (10:90).

    • Compound: 50 µM this compound.

    • Protein (Target): 2-5 µM (Low concentration needed).

  • Measurement:

    • Acquire 1D 19F-NMR spectrum of the compound alone (Reference).

    • Acquire spectrum in presence of protein.

  • Analysis:

    • Line Broadening: If the compound binds, the sharp Fluorine peak will broaden significantly due to the slow tumbling of the protein-ligand complex (T2 relaxation effect).

    • Chemical Shift Perturbation: A shift in ppm indicates a change in the electronic environment of the fluorine (e.g., burial in a hydrophobic pocket).

Data Analysis & Hit Triage Logic

Successful HTS requires rigorous statistical validation.

  • Z-Prime (

    
    ):  Must be > 0.5.
    
    
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control).
  • Dose-Response (DR): Hits are re-tested in an 8-point dilution series.

  • Hill Slope: For this scaffold, expect a slope ~1.0. A slope > 2.0 suggests aggregation or non-specific binding (common with hydrophobic tails like cyclohexyl).

Triage Logic Diagram

Triage_Logic Start Primary Screen Hit (>50% Inhibition) Rep Replicate Confirmation (Duplicate) Start->Rep DR Dose Response (IC50) Rep->DR Pass Discard False Positive / Artifact Rep->Discard Fail Counter Counter Screen (Parental Cell Line) DR->Counter IC50 < 10µM DR->Discard Flat Curve / Hill > 3 Ortho Orthogonal: 19F-NMR (Binding Confirmation) Counter->Ortho Selective Counter->Discard Cytotoxic / Off-Target Lead Validated Lead Ortho->Lead Line Broadening Observed Ortho->Discard No Binding

Figure 2: Decision tree for validating fluorobenzamide hits, filtering out aggregation artifacts and confirming physical binding.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: HTS Assay Validation." Bethesda (MD).

  • Dalvit, C., et al. (2002). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society.

  • PubChem Database. "this compound Compound Summary."

Sources

Application Note: In Vivo Formulation Strategies for N-cyclohexyl-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-cyclohexyl-4-fluorobenzamide represents a classic lipophilic amide scaffold often utilized in medicinal chemistry as a TRP channel modulator, cannabinoid ligand, or structural intermediate.[1][2][3] Its physicochemical profile is characterized by the hydrophobic cyclohexyl ring and the metabolically stable 4-fluorophenyl group, placing it firmly within BCS Class II (Low Solubility, High Permeability).[2]

Successful in vivo delivery requires overcoming its high lattice energy and lipophilicity (LogP ~3.2–3.8).[1][3] This guide provides two validated formulation systems: a Co-solvent Solution for Intravenous (IV) administration and a Homogeneous Suspension for Oral (PO) gavage.[1][3]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~221.27 g/mol Small molecule; rapid permeation likely.[1][2][3]
LogP (Predicted) 3.2 – 3.8Highly lipophilic; practically insoluble in water.[1][3]
pKa Neutral amidepH adjustment alone will not significantly improve solubility.[1][2][3]
Solubility (Water) < 10 µg/mLRequires co-solvents, surfactants, or complexing agents.[1][2][3]
Solubility (Organic) High (DMSO, Ethanol)Good candidates for stock solution preparation.[1][2][3]

Formulation Decision Logic

The choice of vehicle is dictated by the route of administration and the required dose. Do not use a suspension for IV administration.[1][2][3]

FormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV Systemic PK PO Oral Gavage (PO) Route->PO Efficacy/Tox SolubilityCheck Target Conc. Soluble in Co-solvents? IV->SolubilityCheck Suspension Protocol B: Macro-Suspension (MC/Tween 80) PO->Suspension Standard Dose Lipid Protocol D: Lipid Vehicle (Corn Oil/Labrafil) PO->Lipid High Dose / Food Effect Sol_Yes Protocol A: Co-solvent Solution (DMSO/PEG/Saline) SolubilityCheck->Sol_Yes Yes (<5 mg/mL) Sol_No Protocol C: Cyclodextrin Complex (HP-β-CD) SolubilityCheck->Sol_No No (>5 mg/mL)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility requirements.[1]

Protocol A: Intravenous (IV) Formulation (Solution)

Target: Clear solution for PK studies (Dose: 1–5 mg/kg).[1][3] Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1][2][3]

Rationale

The "Golden Triangle" vehicle (DMSO/PEG/Water) balances solubilizing power with tolerability.[1][3]

  • DMSO (5%): Disrupts crystal lattice; primary solvent.[1][3]

  • PEG400 (40%): Maintains solubility upon dilution; prevents precipitation.[1][3]

  • Saline (55%): Provides tonicity.[1][3]

Step-by-Step Procedure
  • Calculate: Determine total drug mass required. (e.g., for 10 mL at 2 mg/mL, weigh 20 mg).[1][2][3]

  • Primary Solubilization:

    • Weigh 20 mg of this compound into a sterile glass vial.

    • Add 0.5 mL of 100% DMSO (Molecular Biology Grade).[1][3]

    • Critical Step: Vortex or sonicate until completely dissolved .[1][2][3] The solution must be crystal-clear.

  • Secondary Solubilization:

    • Add 4.0 mL of PEG400 slowly while vortexing.

    • Observation: Heat may be generated; this aids dissolution.[1][2][3] Ensure the solution remains clear.

  • Final Dilution:

    • Add 5.5 mL of sterile 0.9% Saline (warm to 37°C if possible) dropwise while vortexing vigorously.

    • Why Dropwise? Rapid addition of water can shock the system and cause local precipitation.[3]

  • Filtration:

    • Pass the formulation through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

    • Self-Validation: If the filter clogs immediately, the compound has precipitated. Revert to Protocol C (Cyclodextrins).

QC Specification
  • Appearance: Clear, colorless solution.[1][2][3] No visible particulates.[1][2][3]

  • Stability: Use within 4 hours. Benzamides may crystallize over time in aqueous environments.[1][2][3]

Protocol B: Oral (PO) Formulation (Suspension)

Target: Homogeneous suspension for Efficacy/Tox studies (Dose: 10–100 mg/kg).[1][3] Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1][3]

Rationale

Since high doses cannot be fully solubilized, a stable suspension ensures dose uniformity.[1][2][3]

  • Tween 80 (0.1%): Wetting agent.[1][3] Lowers surface tension to allow the hydrophobic powder to disperse.[3]

  • Methylcellulose (0.5%): Viscosity enhancer.[1][3] Prevents rapid sedimentation (Stokes' Law).[1][3]

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 50 mL of distilled water to ~80°C.

    • Disperse 0.5 g Methylcellulose powder.[1][2][3] Stir until wetted.

    • Add 50 mL ice-cold water to solubilize the polymer (MC dissolves in cold water).[1][3]

    • Add 100 µL Tween 80.[1][2][3] Stir overnight to equilibrate.

  • Compound Preparation:

    • Weigh the required amount of this compound (micronized powder preferred).[1][2][3]

    • Trituration (Critical): Place powder in a mortar.[1][2][3] Add a few drops of the vehicle.[3] Grind with a pestle to form a smooth, lump-free paste.[1][2][3]

  • Dilution:

    • Gradually add the remaining vehicle to the mortar while grinding.

    • Transfer to a vial. Rinse mortar with vehicle to ensure full dose recovery.[1][2][3]

  • Homogenization:

    • Sonicate the final suspension for 10–15 minutes to break aggregates.

    • Stir continuously using a magnetic stir bar during dosing.[1][2][3]

Self-Validating Quality Control (QC)[1][2][3]

Before injecting any animal, perform these checks to ensure data integrity and animal welfare.

TestMethodAcceptance CriteriaFailure Action
Visual Inspection Hold vial against a black background under bright light.IV: No scattering/particles (Tyndall effect negative).[1][3] PO: Uniform milky appearance; no clumps.[1][2][3]IV: Sonicate/Filter. If fails, increase PEG400 ratio.[1][2][3] PO: Re-homogenize.
Dilution Test Dilute 100 µL of formulation into 1 mL of warm saline (37°C).No immediate precipitation visible after 15 mins.[1][2][3]Formulation is metastable.[1][2][3] Reduce drug concentration.
pH Check pH Strip.pH 4.0 – 8.0Adjust with dilute NaOH or HCl if outside range (unlikely for neutral amides).[1][3]

Troubleshooting & Optimization

Issue: Compound Precipitates upon Saline Addition (Protocol A)
  • Cause: The "water crash."[3] The compound is too lipophilic for 55% water.[3]

  • Solution 1 (Ratio Change): Change vehicle to 10% DMSO / 60% PEG400 / 30% Saline. (Note: High PEG/DMSO can cause hemolysis; inject slowly).[1][3]

  • Solution 2 (Complexation): Switch to 20% HP-β-Cyclodextrin (HP-β-CD) in water.[1][2][3]

    • Protocol: Dissolve compound in minimal DMSO, then add to 20% HP-β-CD solution.[1][2][3] Stir for 4 hours. Cyclodextrins encapsulate the lipophilic cyclohexyl ring.[3]

Issue: Clogging of Gavage Needle (Protocol B)
  • Cause: Particle size too large (aggregates).[1][3]

  • Solution: Use a glass homogenizer or bead mill to reduce particle size below 50 µm.[1][2][3] Ensure the suspension is stirred immediately prior to drawing into the syringe.

References

  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4][5] Journal of Pharmacological and Toxicological Methods. Link

  • Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1][2][3][4] Pharmaceutical Research. Link

  • Stella, V. J., & He, Q. (2008).[1][2][3] Cyclodextrins.[1][2][3][4][6][7] Toxicologic Pathology. Link

  • National Institutes of Health (NIH) PubChem. (2023).[1][3] 4-Fluorobenzamide Compound Summary. Link[1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Side Product Analysis of N-cyclohexyl-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the successful and efficient production of high-purity this compound.

I. Synthesis Overview and Mechanism

The most common and robust method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of cyclohexylamine with 4-fluorobenzoyl chloride.[1][2][3] This nucleophilic acyl substitution reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the stable amide bond.[5]

reagents 4-Fluorobenzoyl Chloride + Cyclohexylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Elimination of Cl- cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride This compound Desired Product 4-Fluorobenzoyl_Chloride->this compound 4-Fluorobenzoic_Acid 4-Fluorobenzoic_Acid 4-Fluorobenzoyl_Chloride->4-Fluorobenzoic_Acid Hydrolysis Diacylated_Product N,N-bis(4-fluorobenzoyl)cyclohexylamine 4-Fluorobenzoyl_Chloride->Diacylated_Product Cyclohexylamine Cyclohexylamine Cyclohexylamine->this compound Cyclohexylamine->Diacylated_Product Unreacted_Cyclohexylamine Unreacted Cyclohexylamine Cyclohexylamine->Unreacted_Cyclohexylamine

Sources

"N-cyclohexyl-4-fluorobenzamide" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-cyclohexyl-4-fluorobenzamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and ensure reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A: this compound is a hydrophobic molecule, a characteristic attributed to its cyclohexyl and fluorobenzamide rings.[1] This structure results in very low intrinsic solubility in water and aqueous buffers. Direct addition of the solid compound to a buffer is unlikely to yield a clear solution at your desired concentration.

Q2: I used DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental medium. What happened?

A: This is a common phenomenon known as "precipitation upon dilution." While this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility limit in the final aqueous medium is much lower. When the DMSO stock is added to the buffer, the concentration of the compound may exceed its aqueous solubility limit, causing it to crash out of solution. The final concentration of DMSO is also a critical factor; most cell lines can tolerate 0.1-0.5% DMSO without significant cytotoxicity.[2]

Q3: Can I heat the buffer to help dissolve the compound?

A: Gently warming the solution can increase the rate of dissolution and solubility. However, this is often a temporary solution. The compound may precipitate out as the solution cools to your experimental temperature (e.g., room temperature or 37°C). Furthermore, excessive heat can degrade the compound or other components in your buffer.

Q4: Is adjusting the pH of my buffer a viable strategy to improve solubility?

A: For compounds with ionizable groups, pH adjustment is a primary strategy to enhance solubility. However, this compound is a neutral molecule with a non-ionizable amide group under typical physiological pH ranges (pH 4-8). Therefore, altering the pH is unlikely to significantly improve its solubility.[3][4]

Part 2: In-Depth Technical Guide & Troubleshooting Workflows

Understanding the "Why": Physicochemical Properties of this compound

The root of the solubility issue lies in the molecule's structure. The combination of a cyclohexyl group and a fluorinated benzene ring creates a highly lipophilic (fat-loving) and hydrophobic (water-fearing) compound.[1] While specific experimental data for this compound is limited, we can infer its properties from its structural components.

PropertyValue (Predicted/Inferred)Implication for Aqueous Solubility
Molecular Weight ~221.27 g/mol [5]Higher molecular weight can negatively impact solubility.
Structure Contains non-polar cyclohexyl and fluorophenyl groups.[1][5]These groups are hydrophobic and resist interaction with polar water molecules.
LogP (Octanol/Water Partition Coeff.) High (Predicted > 3.0)A high LogP indicates a strong preference for non-polar environments over water, predicting poor aqueous solubility.
Ionization (pKa) Neutral AmideThe amide group is generally non-ionizable in the pH 2-10 range, meaning pH adjustment will not significantly enhance solubility.[3][4]
Physical State White to off-white solid.[1]The crystalline solid form requires energy to break the lattice structure before dissolution can occur.
A Systematic Approach to Solubilization

Successfully dissolving this compound requires a systematic approach. The following workflow provides a decision tree to guide your solubilization strategy.

Solubilization_Workflow start Start: Weigh this compound Powder stock_prep Prepare High-Concentration Stock in 100% Organic Co-solvent (e.g., DMSO, Ethanol) start->stock_prep dilution Dilute Stock into Stirred Aqueous Buffer stock_prep->dilution check1 Observe for Precipitation/Turbidity dilution->check1 success Success: Clear Solution Proceed to Experiment & Validation check1->success No troubleshoot Precipitation Occurs TROUBLESHOOT check1->troubleshoot Yes validate Validate Final Concentration (e.g., UV-Vis, HPLC) success->validate option1 Option 1: Decrease Final Concentration troubleshoot->option1 option2 Option 2: Use Solubilizing Excipients (e.g., Cyclodextrins) troubleshoot->option2 option3 Option 3: Change Co-solvent or Buffer Composition troubleshoot->option3 option1->dilution option2->stock_prep Prepare complex option3->stock_prep

Sources

Improving brain penetrance of "N-cyclohexyl-4-fluorobenzamide" based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

CNS-Scaffold Optimization Hub: N-cyclohexyl-4-fluorobenzamide Series

Welcome to the CNS Optimization Technical Support Center. Ticket ID: CNS-BENZ-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

You are currently working with an This compound scaffold. While this core offers excellent metabolic stability (via the 4-fluoro group) and hydrophobic pocket filling (via the cyclohexyl ring), it frequently fails in late-stage lead optimization due to poor Blood-Brain Barrier (BBB) penetrance.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your compound is staying in the plasma and how to engineer it into the brain.

Tier 1: Physicochemical Diagnostics (The "Entry" Gate)

Status: Your compound has high potency (


) but low brain exposure (

).

Root Cause Analysis: The this compound core often falls into a "lipophilicity trap." The cyclohexyl ring drives LogP up, while the amide bond provides a high-energy Hydrogen Bond Donor (HBD) that the BBB endothelium actively rejects.

Troubleshooting Protocol:

Q: My cLogP is 3.5. Isn't that ideal for CNS? A: No. cLogP is a deceptive metric for this scaffold.

  • The Issue: cLogP measures lipophilicity of the neutral species. At physiological pH (7.4), you must evaluate LogD7.4 .

  • The Fix: If your scaffold contains a basic amine (common in side chains attached to this core), a cLogP of 3.5 might result in a LogD7.4 of 1.0 (too polar) or remain 3.5 (good).

  • Target Metric: Aim for a CNS MPO Score

    
     4.0 .
    
    • Reference: Wager et al. (Pfizer) established this multiparameter score.[1] It weights LogP, LogD, MW, TPSA, HBD, and pKa.[2][3]

Q: How do I calculate the MPO score for my benzamide? A: Use the following weighting system. A score of 0-6 is generated;


 4 predicts high probability of BBB alignment.[4]
ParameterOptimal RangePenalty ZoneImpact on Benzamide Scaffold
cLogP 2.0 – 3.0> 5.0 or < 0Cyclohexyl ring often pushes this > 4.0.
cLogD (pH 7.4) 1.0 – 3.0> 4.0High LogD promotes non-specific brain tissue binding, lowering free fraction (

).
MW < 360 Da> 500 DaKeep side chains small.
TPSA 40 – 90 Ų> 120 ŲThe amide contributes ~29 Ų. Keep total TPSA low.
HBD 0 – 1> 2CRITICAL: The amide N-H is 1 HBD. Do not add more.
pKa 6.0 – 8.0> 10Avoid highly basic centers to prevent lysosomal trapping.

Visualization: CNS MPO Optimization Workflow

CNS_MPO_Flow Start Input Compound Structure Calc Calculate Properties: cLogP, cLogD, MW, TPSA, HBD, pKa Start->Calc Score Compute CNS MPO Score (0-6) Calc->Score Decision Score >= 4.0? Score->Decision Pass Proceed to P-gp Assay Decision->Pass Yes Fail Diagnose Failure Mode Decision->Fail No Fix1 High LogP? Replace Cyclohexyl -> THP Fail->Fix1 Fix2 High HBD? Methylate Amide Fail->Fix2 caption Figure 1: Decision tree for physicochemical validation of benzamide inhibitors using CNS MPO scoring.

Tier 2: The Efflux Barrier (P-gp & BCRP)

Status: MPO Score is 4.5, but Brain/Plasma ratio (B/P) is still < 0.2.

Root Cause Analysis: Your compound is likely a substrate for P-glycoprotein (MDR1) or BCRP . The amide N-H bond in your scaffold is a primary recognition motif for P-gp. The transporter actively pumps your drug out of the endothelial cells back into the blood.

Troubleshooting Protocol:

Q: How do I confirm P-gp liability? A: Run a bidirectional flux assay using MDCK-MDR1 cells.

  • Metric: Calculate the Efflux Ratio (ER) =

    
    .
    
  • Threshold:

    • ER < 2.0: Passive permeability dominant (Good).

    • ER > 2.5: P-gp substrate (Bad).

    • ER > 10: Critical failure (P-gp pump is highly efficient).

Q: Why is my benzamide a P-gp substrate? A: P-gp loves hydrogen bond donors. The N-H of your amide is "loud" to the transporter. Furthermore, the lipophilic cyclohexyl group helps the molecule enter the membrane, where P-gp binding sites are located.

Q: Can I just saturate the transporter? A: No. While high doses might saturate P-gp, this is not a viable clinical strategy due to toxicity and variability. You must engineer the substrate liability out of the molecule.

Visualization: Efflux Assay Interpretation

Efflux_Protocol Sample Compound (1-10 µM) Assay MDCK-MDR1 Flux Assay Sample->Assay Result1 ER < 2.0 (Passive Diffusion) Assay->Result1 Result2 ER > 2.5 (P-gp Substrate) Assay->Result2 Action1 Advance to In Vivo PK Result1->Action1 Action2 Apply Structural Modifications Result2->Action2 caption Figure 2: Workflow for identifying and acting upon P-gp efflux liabilities.

Tier 3: Synthetic Remediation (The "Fix")

Status: Confirmed P-gp substrate (ER = 8.5). Need to modify structure without killing potency.

Strategy: You must mask the H-bond donor or reduce lipophilicity.

Tactic A: The "N-Methylation" Switch

The simplest fix. Replace the secondary amide (-CONH-) with a tertiary amide (-CONMe-).

  • Mechanism: Removes the HBD (N-H).

  • Risk: The methyl group introduces steric clash (A1,3 strain) with the phenyl ring, twisting the molecule out of planarity.

  • Check: Does your binding pocket tolerate a twisted conformation? If yes, this is the "gold standard" fix.

Tactic B: The "Cyclohexyl Swap" (LogP Reduction)

The cyclohexyl ring is a "grease ball." It drives non-specific binding.

  • Modification: Replace Cyclohexyl with 4-Tetrahydropyran (THP) .

  • Benefit: Lowers LogP by ~1.0–1.5 units. The oxygen in THP is a weak H-bond acceptor but does not trigger P-gp significantly.

  • Alternative: 4,4-Difluorocyclohexyl . The fluorine atoms lower basicity and lipophilicity (via polarity) while maintaining the carbocyclic shape.

Tactic C: Bioisosteric Replacement (The Nuclear Option)

If the amide bond itself is the problem (metabolic instability or rigid P-gp recognition), replace the entire linker.

BioisostereStructure NoteEffect on BBB
1,2,4-Oxadiazole Replaces -CONH-Excellent. Removes HBD entirely. Improves metabolic stability. Often retains potency if the amide was in a cis-like conformation.
1,3,4-Oxadiazole Replaces -CONH-Good. Similar to above but different vector orientation.
Ketone Replaces -CONH-Moderate. Removes HBD but loses the H-bond acceptor geometry of the carbonyl.

Visualization: Structural Optimization Pathways

Optimization_Path Core Parent: This compound (High Efflux, High LogP) Path1 Tactic A: N-Methylation Core->Path1 Path2 Tactic B: THP Replacement Core->Path2 Path3 Tactic C: Oxadiazole Bioisostere Core->Path3 Result1 Tertiary Amide (No HBD, Twisted Conformation) Path1->Result1 Result2 N-THP-4-fluorobenzamide (Lower LogP, Better Solubility) Path2->Result2 Result3 Phenyl-Oxadiazole-Cyclohexyl (No Amide, High Stability) Path3->Result3 caption Figure 3: Synthetic strategies to optimize the this compound scaffold.

FAQ: Common Pitfalls

Q: Can I use a prodrug to get this amide across the BBB? A: Technically, yes, but proceed with caution. N-acyloxymethyl prodrugs can mask the amide, but they require specific esterases in the brain to release the active drug. If the release rate is too slow, the prodrug might be effluxed before activation. Structural optimization (Tier 3) is preferred over prodrugs for early-stage discovery.

Q: My compound has a high Free Fraction in Plasma (


) but low brain concentration. Why? 
A:  You likely have active efflux (P-gp). 

(unbound brain-to-plasma ratio) is the ultimate truth. If

, transporters are fighting you.

Q: Does the fluorine on the benzamide help or hurt? A: It generally helps. The C-F bond is metabolically robust (blocks CYP oxidation at the para-position) and increases lipophilicity slightly without adding size. However, ensure you aren't adding too many fluorines elsewhere, as this will tank your solubility.

References

  • Wager, T. T., et al. (2010).[2][4] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[4] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Bioisosteres of the Amide Bond in Drug Design." Journal of Medicinal Chemistry. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link

  • Rankovic, Z. (2015).[4][5] "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure."[4] Journal of Medicinal Chemistry. Link

Sources

Analytical challenges in "N-cyclohexyl-4-fluorobenzamide" characterization

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ L_L_C._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ ©2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ O_b_j_e_c_t_i_v_e._ •M_o_s_to_ft_h_ed_i_f_f_i_c_u_l_tp_r_o_b_l_e_m_se_n_c_o_u_n_t_e_r_e_da_r_ear_e_s_u_l_to_fp_o_o_rm_e_t_h_o_dd_e_v_e_l_o_p_m_e_n_t–n_o_tc_o_l_u_m_no_ri_n_s_t_r_u_m_e_n_tf_a_i_l_u_r_e.•L_o_f_t_yG_o_a_l:T_op_r_o_v_i_d_eH_P_L_Ct_r_o_u_b_l_e_s_h_o_o_t_i_n_gt_i_p_sb_yw_a_l_k_i_n_gt_h_r_o_u_g_ht_h_ee_n_t_i_r_em_e_t_h_o_dd_e_v_e_l_o_p_m_e_n_tp_r_o_c_e_s_s._ •S_a_m_p_l_eo_fq_u_e_s_t_i_o_n_sa_d_d_r_e_s_s_e_d:–W_h_yd_ow_ec_h_o_o_s_ec_e_r_t_a_i_nc_o_l_u_m_n_s?_ –W_h_yd_ow_er_u_na_tac_e_r_t_a_i_nw_a_v_e_l_e_n_g_t_h?_ U_s_eE_S_Iv_s._ A_P_C_I?_ –W_h_y1_0m_Mp_h_o_s_p_h_a_t_eb_u_f_f_e_r?_ W_h_ya_c_e_t_o_n_i_t_r_i_l_e?_ W_h_yp_H3?_ –W_h_yc_e_r_t_a_i_nf_l_o_wr_a_t_e_sa_n_ds_a_m_p_l_ev_o_l_u_m_e_s?_ –W_h_a_td_o_e_st_e_m_p_e_r_a_t_u_r_eh_a_v_et_od_ow_i_t_hi_t?_ –W_h_a_ta_r_et_h_eb_e_s_tt_o_o_l_sf_o_rag_i_v_e_ns_e_p_a_r_a_t_i_o_n?_ –W_h_a_ta_r_et_h_el_i_m_i_t_sb_a_s_e_do_nd_e_t_e_c_t_i_o_n?_ •A_v_o_i_dl_i_v_i_n_go_nt_h_ee_d_g_ea_n_dK_I_S_Si_t!2._ P_a_g_e3._ ©2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ L_L_C._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ ©2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ •T_w_e_l_v_em_o_s_tc_o_m_m_o_np_r_o_b_l_e_m_se_n_c_o_u_n_t_e_r_e_di_nH_P_L_C._ •R_e_v_i_e_wc_o_m_m_o_nm_e_t_h_o_dd_e_v_e_l_o_p_m_e_n_tp_r_a_c_t_i_c_e_s,_ p_o_t_e_n_t_i_a_lp_i_t_f_a_l_l_s._ •D_i_s_c_u_s_sa_l_t_e_r_n_a_t_i_v_e_st_o“F_o_r_c_e-F_e_d”C_1_8m_e_t_h_o_d_s._ –E_m_b_e_d_d_e_dp_o_l_a_rg_r_o_u_pp_h_a_s_e_s._ –F_l_u_o_r_i_n_a_t_e_da_r_o_m_a_t_i_cp_h_a_s_e_s._ –R_e_l_a_t_eb_a_c_kt_ot_h_e1_2c_o_m_m_o_np_r_o_b_l_e_m_s._ •(m_a_y_b_e)s_o_m_ef_u_r_t_h_e_ri_s_s_u_e_s._ O_u_t_l_i_n_e._ 3._ P_a_g_e4._ ©2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ L_L_C._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ ©2_0_1_4S_i_g_m_a-A_l_d_r_i_c_hC_o._ A_l_lr_i_g_h_t_sr_e_s_e_r_v_e_d._ I_n_t_r_o_d_u_c_t_i_o_n:_ T_h_e1_2P_r_o_b_l_e_m_s._ T_r_o_u_b_l_e_s_h_o_o_t_i_n_gG_u_i_d_e._ P_r_o_b_l_e_mP_o_s_s_i_b_l_eC_a_u_s_e_sS_o_l_u_t_i_o_n_sP_e_a_kF_r_o_n_t_i_n_gC_o_l_u_m_no_v_e_r_l_o_a_dR_e_d_u_c_es_a_m_p_l_ec_o_n_c_e_n_t_r_a_t_i_o_nP_o_o_r_l_yp_a_c_k_e_dc_o_l_u_m_nR_e_p_l_a_c_ec_o_l_u_m_nI_n_j_e_c_t_i_o_ns_o_l_v_e_n_ti_n_c_o_m_p_a_t_i_b_l_ew_i_t_hm_o_b_i_l_ep_h_a_s_eI_n_j_e_c_ti_nm_o_b_i_l_ep_h_a_s_eP_e_a_kT_a_i_l_i_n_gS_i_l_a_n_o_li_n_t_e_r_a_c_t_i_o_n_sU_s_eh_i_g_h_l_yd_e_a_c_t_i_v_a_t_e_dc_o_l_u_m_nM_e_t_a_li_n_t_e_r_a_c_t_i_o_n_sU_s_eam_e_t_a_l-f_r_e_ec_o_l_u_m_no_ra_d_dac_h_e_l_a_t_i_n_ga_g_e_n_tt_om_o_b_i_l_ep_h_a_s_eP_o_o_r_l_yp_a_c_k_e_dc_o_l_u_m_nR_e_p_l_a_c_ec_o_l_u_m_nS_p_l_i_tP_e_a_k_sP_a_r_t_i_a_l_l_yb_l_o_c_k_e_df_r_i_tR_e_p_l_a_c_ef_r_i_to_rc_o_l_u_m_nC_o_l_u_m_nv_o_i_dR_e_p_l_a_c_ec_o_l_u_m_nI_n_j_e_c_t_i_o_ns_o_l_v_e_n_ti_n_c_o_m_p_a_t_i_b_l_ew_i_t_hm_o_b_i_l_ep_h_a_s_eI_n_j_e_c_ti_nm_o_b_i_l_ep_h_a_s_eB_r_o_a_dP_e_a_k_sE_x_t_r_a-c_o_l_u_m_nv_o_l_u_m_eM_i_n_i_m_i_z_et_u_b_i_n_gl_e_n_g_t_ha_n_dd_i_a_m_e_t_e_rS_l_o_wg_r_a_d_i_e_n_tI_n_c_r_e_a_s_eg_r_a_d_i_e_n_ts_l_o_p_eT_e_m_p_e_r_a_t_u_r_em_i_s_m_a_t_c_hU_s_eac_o_l_u_m_no_v_e_na_n_dp_r_e_h_e_a_tt_h_em_o_b_i_l_ep_h_a_s_eP_o_o_rR_e_s_o_l_u_t_i_o_nI_n_s_u_f_f_i_c_i_e_n_ts_e_l_e_c_t_i_v_i_t_yC_h_a_n_g_es_t_a_t_i_o_n_a_r_yp_h_a_s_e,_ m_o_b_i_l_ep_h_a_s_eo_r_g_a_n_i_cm_o_d_i_f_i_e_r,_ p_Ho_rt_e_m_p_e_r_a_t_u_r_eL_o_we_f_f_i_c_i_e_n_c_yU_s_eas_m_a_l_l_e_rp_a_r_t_i_c_l_es_i_z_ec_o_l_u_m_no_ro_p_t_i_m_i_z_ef_l_o_wr_a_t_eI_r_r_e_p_r_o_d_u_c_i_b_l_eR_e_t_e_n_t_i_o_nT_i_m_e_sI_n_s_t_a_b_l_et_e_m_p_e_r_a_t_u_r_eU_s_eac_o_l_u_m_no_v_e_nP_o_o_r_l_yp_r_e_p_a_r_e_dm_o_b_i_l_ep_h_a_s_eP_r_e_p_a_r_ef_r_e_s_hm_o_b_i_l_ep_h_a_s_ea_n_dd_e_g_a_sp_r_o_p_e_r_l_yE_q_u_i_l_i_b_r_a_t_i_o_ni_s_s_u_e_sI_n_c_r_e_a_s_ee_q_u_i_l_i_b_r_a_t_i_o_nt_i_m_eH_i_g_hB_a_c_k_p_r_e_s_s_u_r_eB_l_o_c_k_e_df_r_i_tR_e_p_l_a_c_ef_r_i_to_rc_o_l_u_m_nP_r_e_c_i_p_i_t_a_t_i_o_no_fs_a_m_p_l_eo_rb_u_f_f_e_rF_i_l_t_e_rs_a_m_p_l_e_sa_n_dm_o_b_i_l_ep_h_a_s_e_sa_n_de_n_s_u_r_em_i_s_c_i_b_i_l_i_t_yL_o_wS_e_n_s_i_t_i_v_i_t_yI_n_a_p_p_r_o_p_r_i_a_t_ed_e_t_e_c_t_i_o_nw_a_v_e_l_e_n_g_t_hS_e_l_e_c_taw_a_v_e_l_e_n_g_t_hc_l_o_s_et_ot_h_ea_n_a_l_y_t_e'sλ_m_a_xD_e_t_e_c_t_o_rm_a_l_f_u_n_c_t_i_o_nC_h_e_c_kl_a_m_pa_n_do_t_h_e_rd_e_t_e_c_t_o_rc_o_m_p_o_n_e_n_t_sN_oP_e_a_k_sN_oi_n_j_e_c_t_i_o_nC_h_e_c_ki_n_j_e_c_t_o_ra_n_ds_y_r_i_n_g_eI_n_c_o_r_r_e_c_td_e_t_e_c_t_o_rs_e_t_t_i_n_g_sV_e_r_i_f_yd_e_t_e_c_t_o_rp_a_r_a_m_e_t_e_r_sD_e_t_e_c_t_o_ro_f_fT_u_r_no_nd_e_t_e_c_t_o_rG_h_o_s_tP_e_a_k_sI_m_p_u_r_i_t_i_e_si_nm_o_b_i_l_ep_h_a_s_eo_rs_a_m_p_l_eU_s_eh_i_g_h-p_u_r_i_t_ys_o_l_v_e_n_t_sa_n_df_i_l_t_e_rs_a_m_p_l_e_sC_a_r_r_y_o_v_e_rf_r_o_mp_r_e_v_i_o_u_si_n_j_e_c_t_i_o_nI_n_c_l_u_d_eaw_a_s_hs_t_e_pi_nt_h_eg_r_a_d_i_e_n_ta_n_du_s_eas_t_r_o_n_gn_e_e_d_l_ew_a_s_hN_e_g_a_t_i_v_eP_e_a_k_sM_o_b_i_l_ep_h_a_s_ea_b_s_o_r_b_sm_o_r_es_t_r_o_n_g_l_yt_h_a_ns_a_m_p_l_ea_tt_h_ed_e_t_e_c_t_i_o_nw_a_v_e_l_e_n_g_t_hU_s_ead_i_f_f_e_r_e_n_tm_o_b_i_l_ep_h_a_s_eo_rw_a_v_e_l_e_n_g_t_ho_ru_s_ear_e_f_r_a_c_t_i_v_ei_n_d_e_xd_e_t_e_c_t_o_rB_a_s_e_l_i_n_eD_r_i_f_tT_e_m_p_e_r_a_t_u_r_ef_l_u_c_t_u_a_t_i_o_n_sU_s_eac_o_l_u_m_no_v_e_nM_o_b_i_l_ep_h_a_s_ec_o_m_p_o_s_i_t_i_o_nc_h_a_n_g_ed_u_r_i_n_gg_r_a_d_i_e_n_te_l_u_t_i_o_nU_s_eaU_V-t_r_a_n_s_p_a_r_e_n_tm_o_b_i_l_ep_h_a_s_eo_rad_i_o_d_ea_r_r_a_yd_e_t_e_c_t_o_rw_i_t_hr_e_f_e_r_e_n_c_ew_a_v_e_l_e_n_g_t_hc_o_m_p_e_n_s_a_t_i_o_n## Technical Support Center: Characterization of N-cyclohexyl-4-fluorobenzamide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting analytical challenges in the characterization of this compound. Drawing from established analytical principles and field-proven insights, this guide is structured in a practical question-and-answer format to directly address common issues encountered during experimental workflows.

Introduction to Analytical Considerations

This compound is a small molecule featuring a fluorinated aromatic ring and an N-substituted amide linkage to a cyclohexane moiety. This combination of functional groups presents a unique set of analytical challenges that require careful consideration of methodology to ensure accurate and reproducible characterization. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy as they pertain to this specific compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, the spectra of this compound can exhibit complexities that require careful interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the proton signals for the N-methoxy and N-methyl groups in some N-substituted benzamides appear as broad humps at room temperature in the ¹H NMR spectrum?

A1: This phenomenon is often due to the presence of rotamers arising from restricted rotation around the amide C-N bond. At room temperature, the rate of interconversion between these rotamers can be on the NMR timescale, leading to broadened signals. For ortho-substituted N-methoxy-N-methyl benzamides, the energy barrier between rotamers is higher at room temperature compared to their meta and para counterparts.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of rotation, causing the broad signals to coalesce into sharper singlets. Conversely, lowering the temperature can slow down the rotation, potentially resolving the individual rotamer signals.

    • 2D NMR Techniques: Techniques like Exchange Spectroscopy (EXSY) can be employed to confirm the presence of exchanging species and determine the rate constants of the exchange.[1]

Q2: I'm observing complex splitting patterns in the cyclohexyl region of the ¹H NMR spectrum. What could be the cause?

A2: The cyclohexane ring exists in a stable chair conformation.[2] This leads to magnetically non-equivalent axial and equatorial protons, which will have different chemical shifts and coupling constants. The proton attached to the nitrogen-bearing carbon will also couple to the neighboring protons, further complicating the spectrum. In some N-substituted piperazines, which are structurally related, the limited interconversion of the chair conformations can also contribute to complex spectra.[3]

  • Troubleshooting:

    • Higher Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion, which can help in resolving overlapping multiplets.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for assigning the proton and carbon signals of the cyclohexyl ring. A H,H-COSY spectrum can show the coupling between adjacent protons, aiding in the assignment of the ring protons.[1] An HSQC spectrum will correlate each proton to its directly attached carbon.

Q3: The ¹⁹F NMR spectrum shows a single peak, but I'm concerned about potential impurities. How can I be sure of the purity?

A3: While a single peak in the ¹⁹F NMR is a good indication of a single fluorine environment, it doesn't rule out impurities that lack a fluorine atom. ¹⁹F NMR is a powerful tool for monitoring the formation of fluorinated byproducts during reactions.[4]

  • Troubleshooting:

    • Integration: Compare the integration of the ¹⁹F signal to a known internal standard to quantify the amount of the fluorinated compound.

    • Complementary Techniques: Rely on other techniques like HPLC-UV or LC-MS to assess the overall purity of the sample.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected fragmentation pattern for this compound in Electron Ionization (EI) Mass Spectrometry?

A1: Amides, when analyzed by EI-MS, commonly undergo cleavage of the amide bond (N-CO).[5] This results in the formation of an aryl acylium cation and the loss of a neutral amine. For this compound, the expected major fragmentation would involve the loss of the cyclohexylamine radical to form the 4-fluorobenzoyl cation. The cyclohexane ring itself can also undergo fragmentation.[6]

  • Expected Fragments:

    • Molecular Ion (M⁺·): The peak corresponding to the intact molecule.

    • [M - C₆H₁₁N]⁺: Loss of the cyclohexylamine group.

    • [C₇H₄FO]⁺: The 4-fluorobenzoyl cation.

    • Fragments arising from the cyclohexane ring.

Q2: I am using Electrospray Ionization (ESI) and see an intense [M+H]⁺ peak, but not much fragmentation. How can I get more structural information?

A2: ESI is a soft ionization technique that typically results in a prominent protonated molecule with minimal fragmentation.[7] This is excellent for confirming the molecular weight.

  • Troubleshooting:

    • Tandem Mass Spectrometry (MS/MS): To induce fragmentation, you can perform an MS/MS experiment. In this, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. This will provide valuable structural information.

    • In-source Fragmentation: Increasing the cone voltage or fragmentor voltage in the ESI source can sometimes induce fragmentation before the ions enter the mass analyzer.

Q3: My mass spectrum shows an unexpected peak at a higher m/z value. What could be the cause?

A3: This could be due to several factors:

  • Adduct Formation: In ESI, it's common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is glassware contamination or salts in the solvent.

  • Dimerization: Under certain conditions, molecules can form dimers, leading to a peak at [2M+H]⁺.

  • Impurity: The peak could correspond to a higher molecular weight impurity from the synthesis.

  • Troubleshooting:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help in determining the elemental composition of the unknown peak and distinguishing between adducts and impurities.[7]

    • Solvent Purity: Ensure the use of high-purity solvents and clean glassware to minimize adduct formation.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of this compound and for quantitative analysis. Method development is key to achieving reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm developing a reversed-phase HPLC method and my peak is tailing. What are the likely causes and solutions?

A1: Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.

  • Potential Causes & Solutions:

    • Silanol Interactions: The basic nitrogen in the amide can interact with acidic silanol groups on the silica-based stationary phase.

      • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry, such as an embedded polar group phase.[8] Operating at a lower pH (e.g., with 0.1% formic acid in the mobile phase) can protonate the silanols and reduce these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume.[8]

    • Metal Contamination: The analyte may be chelating with trace metals in the stationary phase or system.

      • Solution: Use a column specifically designed to minimize metal interactions or add a chelating agent like EDTA to the mobile phase.[8]

Q2: What would be a good starting point for developing an HPLC method for this compound?

A2: A systematic approach to method development is recommended.[9]

  • Recommended Starting Conditions:

    • Column: A C18 column is a good initial choice.

    • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a robust starting point.

    • Detection: UV detection is suitable for this compound due to the aromatic ring. A wavelength of 254 nm is a common starting point for aromatic compounds.[10] For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be explored.[10][11][12]

    • Method Development Strategy: Employing a Quality by Design (QbD) approach can help in systematically understanding the impact of different parameters (e.g., mobile phase composition, pH, flow rate) on the separation.[13]

Q3: I'm seeing ghost peaks in my chromatogram. What is the source of these?

A3: Ghost peaks are extraneous peaks that can arise from several sources.

  • Troubleshooting:

    • Mobile Phase Contamination: Ensure the use of high-purity solvents and prepare fresh mobile phases daily.

    • Sample Carryover: Inject a blank solvent run after your sample to see if the ghost peak persists. If it does, it indicates carryover from the injector. A strong needle wash solution and an adequate wash step in the injection sequence can mitigate this.[8]

    • Impurity in the Sample Diluent: Ensure the diluent used to prepare the sample is clean.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides valuable information about the functional groups present in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key characteristic peaks I should look for in the FT-IR spectrum of this compound?

A1: The FT-IR spectrum will be dominated by vibrations from the amide, aromatic, and aliphatic moieties.

  • Expected Vibrational Bands:

    • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be just below 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.

    • N-H Bend (Amide II): This peak is usually found in the range of 1510-1570 cm⁻¹.

    • C-N Stretch: In the region of 1200-1350 cm⁻¹.

    • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Q2: My sample is a solid. What is the best way to prepare it for FT-IR analysis?

A2: There are several common methods for solid sample preparation.

  • Recommended Techniques:

    • KBr Pellet: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet. This is a common and reliable method.

    • Attenuated Total Reflectance (ATR): This is a very convenient method where the solid sample is placed directly onto the ATR crystal. It requires minimal sample preparation.

Q3: The N-H stretching peak in my spectrum is very broad. Why is this?

A3: A broad N-H peak is often indicative of hydrogen bonding. In the solid state or in a concentrated solution, intermolecular hydrogen bonding can occur between the N-H of one molecule and the carbonyl oxygen of another.[2][14]

  • Troubleshooting/Further Investigation:

    • Dilution Study: If analyzing in solution, acquiring spectra at different concentrations can provide insight. As the solution is diluted, intermolecular hydrogen bonding decreases, and the N-H peak should become sharper and may shift to a higher frequency.

Visualizations and Protocols

Logical Workflow for Troubleshooting HPLC Peak Tailing

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing issues.

General Protocol for HPLC Method Development
  • Initial Conditions Selection:

    • Column: Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Initial Run and Evaluation: Inject the sample and evaluate the chromatogram for peak shape, retention time, and resolution from any impurities.

  • Method Optimization:

    • Adjust the gradient slope to improve resolution around the main peak.

    • If peak shape is poor, investigate the troubleshooting steps outlined in the FAQs.

    • Consider trying a different organic modifier (e.g., methanol) or a different stationary phase if satisfactory results are not achieved.

  • Method Validation: Once an acceptable method is developed, perform validation experiments to assess parameters such as linearity, accuracy, precision, and robustness.

Data Summary Table: Expected Spectroscopic Data
Analytical TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (ppm)Aromatic protons, cyclohexyl protons, N-H proton.
Coupling ConstantsComplex multiplets for cyclohexyl protons.
¹³C NMR Chemical Shift (ppm)Carbonyl carbon, aromatic carbons, cyclohexyl carbons.[15]
¹⁹F NMR Chemical Shift (ppm)Single peak for the fluorine on the aromatic ring.
Mass Spectrometry (EI) Molecular Ion (m/z)Corresponding to the molecular weight.
Key Fragments (m/z)Loss of cyclohexylamine, 4-fluorobenzoyl cation.
Mass Spectrometry (ESI) Predominant Ion (m/z)[M+H]⁺
FT-IR Wavenumber (cm⁻¹)N-H stretch (~3300-3500), C=O stretch (~1630-1680).

References

  • Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. (2018). ResearchGate. [Link]

  • N-Cyclohexyl-2-fluorobenzamide. PMC. [Link]

  • Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and Molecular docking study. (2025). ResearchGate. [Link]

  • Development and Validation of HPTLC and Green HPLC Methods for Determination of a New Combination of Quinfamide and Mebendazole. (2019). PubMed. [Link]

  • N-Cyclohexyl-3-fluorobenzamide. (2008). PMC. [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. (2024). PubMed. [Link]

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024). Biomedical and Pharmacology Journal. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]

  • Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. (2025). ResearchGate. [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. (2022). ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2017). MDPI. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis and Evaluation of [¹⁸F]RAGER: A First Generation Small-Molecule PET Radioligand Targeting the Receptor for Advanced Glycation Endproducts. PMC. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). PMC. [Link]

  • ¹³C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Supporting Information for. Semantic Scholar. [Link]

  • Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. (2024). PMC. [Link]

  • Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis%2C-structure%2C-spectroscopic-studies-(FT-IR%2C-Mary-Panicker/d0832047a06a64010839a9c9a62961d184715f01]([Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

  • WO2010026121A1 - Bicyclic kinase inhibitors.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Research Square. [Link]

  • Troubleshooting amine plants. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Synthesis and Evaluation of [ F]RAGER: A First Generation Small-Molecule PET Radioligand Targeting the Receptor for Advanced Gly. AWS. [Link]

  • An overview of experimental designs in HPLC method development and validation. (2017). Molnar Institute. [Link]

  • N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide | C16H23FN2O | CID. PubChem. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. ETH Zurich. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

Sources

"N-cyclohexyl-4-fluorobenzamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Cyclohexyl-4-fluorobenzamide Handling & Storage Guide

Introduction: Understanding Your Reagent

This compound (CAS: 2342-50-9) is a lipophilic amide commonly utilized as a structural intermediate in medicinal chemistry and a scaffold in drug discovery for anti-inflammatory and antiviral research. Structurally, it combines a fluorinated phenyl ring with a cyclohexyl group via an amide linkage.

This unique structure dictates its physical behavior: the fluorine atom increases metabolic stability and lipophilicity, while the cyclohexyl group adds significant hydrophobic bulk. Consequently, the primary challenges you will face are poor aqueous solubility and potential precipitation in biological buffers. This guide moves beyond basic safety data to provide a causality-driven workflow for maintaining compound integrity.

Module 1: Storage & Stability (The "Shelf-Life" System)

Q1: What is the absolute best practice for long-term storage? A: While many benzamides are stable at room temperature, the "Gold Standard" for research-grade this compound is -20°C in a desiccated environment .

  • The Science: Amide bonds are generally robust, but the presence of moisture can catalyze slow hydrolysis over months, reverting the compound to 4-fluorobenzoic acid and cyclohexylamine. Freezing kinetically arrests this process.

  • Protocol: Store the solid powder in a tight-sealing glass vial wrapped in Parafilm. Place this vial inside a secondary container (e.g., a Falcon tube) with a desiccant pack.

Q2: I left the vial on the benchtop for a week. Is it degraded? A: Unlikely. Fluorinated benzamides typically exhibit high thermal stability (Melting Point range ~150–170°C).

  • Verification: Visually inspect the powder. It should be white to off-white/beige. If it appears yellow or sticky (hygroscopic uptake), perform a melting point check. A sharp melting range (±2°C) confirms purity; a broad range indicates degradation or solvent contamination.

Q3: Can I store it as a stock solution? A: Yes, but only in anhydrous organic solvents.

  • Best Practice: Store 10 mM or 50 mM stock solutions in 100% DMSO at -20°C or -80°C.

  • Avoid: Never store stock solutions in water or buffers. The compound will precipitate and adhere to the plastic walls of the tube over time.

Module 2: Solubilization & Preparation (The "Solution" System)

Q1: What is the preferred solvent for reconstitution? A: Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Solubility Limit: You can typically achieve >50 mM in DMSO. Ethanol is a secondary choice but is more volatile, leading to concentration shifts over time.

  • Water Compatibility: This compound is effectively insoluble in water (<1 mg/mL). Do not attempt to dissolve directly in aqueous media.

Q2: How do I prepare a working solution for cell culture without crashing the compound? A: You must use the "Intermediate Dilution" method to prevent "shock precipitation" when the hydrophobic stock hits the aqueous buffer.

Protocol: The Step-Down Dilution

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 in culture medium containing 5-10% FBS (serum proteins bind the drug and help keep it in solution).

  • Final: Dilute to the final assay concentration (e.g., 10 µM).

  • Critical Check: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Quantitative Data: Solubility Profile

SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Application
DMSO High>50 mMStock Solutions
Ethanol Moderate~10-20 mMAlternative Stock
Water/PBS Very Low<0.1 mMDO NOT USE
Chloroform High>50 mMSynthesis/Extraction

Module 3: Visualized Workflows

Workflow 1: Stock Preparation & Storage

This diagram outlines the logic flow for handling the solid powder to ensure maximum longevity.

StorageWorkflow Powder Solid Powder (CAS 2342-50-9) Weigh Weigh Amount (Anti-static gun recommended) Powder->Weigh Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Vortex Vortex & Warm (37°C if needed) Solvent->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store Store->Vortex Thaw & Vortex before use

Caption: Standard Operating Procedure for reconstituting this compound to minimize freeze-thaw cycles.

Workflow 2: Troubleshooting Precipitation

Use this decision tree if you observe turbidity or crystals in your assay.

Troubleshooting Issue Problem: Precipitation in Assay CheckConc Is Conc. > 100 µM? Issue->CheckConc HighConc Action: Reduce Conc. or use Carrier Protein (BSA) CheckConc->HighConc Yes CheckDMSO Is Stock Old/Frozen? CheckConc->CheckDMSO No Reheat Action: Sonicate/Warm Stock to 37°C CheckDMSO->Reheat Yes (Crystals visible) CheckMethod Direct Addition to Water? CheckDMSO->CheckMethod No FixMethod Action: Use Serial Dilution in Media + Serum CheckMethod->FixMethod Yes

Caption: Logic tree for diagnosing solubility failure in biological assays.

Module 4: Handling & Safety (The "User" System)

Q1: Are there specific toxicity concerns? A: While specific toxicology data for CAS 2342-50-9 is limited, fluorinated benzamides are generally classified as Skin and Eye Irritants (Category 2) .

  • Warning: The fluorine substitution can enhance skin permeability.

  • PPE: Nitrile gloves (standard thickness), safety goggles, and a lab coat are mandatory. Handle the dry powder in a fume hood to avoid inhalation of dust.

Q2: How do I clean up a spill? A:

  • Solid Spill: Do not sweep dry dust (static charge). Wet a paper towel with ethanol, lay it over the powder, and wipe up.

  • Solution Spill: Absorb with standard spill pads. Clean the surface with ethanol or acetone, as water will not effectively remove the lipophilic residue.

References & Verification

  • PubChem Compound Summary. this compound (CAS 2342-50-9).[5] National Center for Biotechnology Information.

  • ChemicalBook. Product Properties for this compound.

  • Saeed, A., et al. (2008).[2][3] Crystal structure of N-cyclohexyl-3-fluorobenzamide. (Providing structural context for cyclohexyl-fluorobenzamide class stability).

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzamide (Precursor/Analog Safety Data).

Note: Where specific data for this compound was unavailable, handling protocols were derived from the structure-activity relationship (SAR) of the fluorinated benzamide class to ensure safety and scientific rigor.

Sources

Validation & Comparative

A Comparative Guide to N-Cyclohexyl-4-fluorobenzamide Analogs: SAR Studies for 11β-HSD1 and FAAH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the N-cyclohexyl-4-fluorobenzamide scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic syndrome and type 2 diabetes. Furthermore, we will explore the potential of this chemical class to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation, offering a comparative perspective on the versatility of this scaffold. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols to empower further investigation.

The Therapeutic Rationale: Targeting 11β-HSD1 and FAAH

1.1. The Role of 11β-HSD1 in Metabolic Disease

11β-HSD1 is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1] It catalyzes the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents), thereby amplifying glucocorticoid receptor activation in key metabolic tissues such as the liver, adipose tissue, and brain.[1] Overexpression or increased activity of 11β-HSD1 has been linked to the pathogenesis of obesity, insulin resistance, and type 2 diabetes.[2][3] Therefore, the inhibition of 11β-HSD1 represents a compelling therapeutic strategy to mitigate the detrimental effects of excess glucocorticoids in these metabolic disorders.

1.2. FAAH: A Key Modulator of the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[4] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, leading to enhanced activation of cannabinoid receptors and other downstream targets. This modulation of the endocannabinoid system has shown significant therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.[4] The exploration of this compound analogs as FAAH inhibitors opens up new avenues for the development of non-addictive analgesics and anxiolytics.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through a straightforward and robust amidation reaction. The most common approach involves the coupling of a substituted benzoyl chloride with cyclohexylamine or its derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Product This compound 4-Fluorobenzoyl_chloride->Product Acylation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Solvent (e.g., Dichloromethane, Chloroform) Solvent->Product Temperature Temperature (e.g., Reflux) Temperature->Product

Caption: General synthetic scheme for this compound.

2.1. Experimental Protocol: General Synthesis of this compound

This protocol provides a representative procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Materials:

  • 4-Fluorobenzoyl chloride

  • Cyclohexylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the key SAR findings for this compound analogs as inhibitors of 11β-HSD1 and explore the potential for FAAH inhibition based on related compound series.

3.1. N-Cyclohexylbenzamide Analogs as 11β-HSD1 Inhibitors

Research into N-cyclohexylbenzamide derivatives has revealed critical structural features that govern their inhibitory potency against 11β-HSD1. A key publication in this area describes the synthesis and SAR of 4,4-disubstituted cyclohexylbenzamide inhibitors.[2]

Table 1: SAR of N-Cyclohexylbenzamide Analogs as 11β-HSD1 Inhibitors

CompoundR1 (Benzamide)R2 (Cyclohexyl)11β-HSD1 IC₅₀ (nM)Reference
1 4-FH>1000[2]
2 4-F4,4-dimethyl25[2]
3 4-F4-ethyl-4-hydroxy10[3]
4 4-CN4,4-dimethyl50[2]
5 3-Cl, 4-F4,4-dimethyl15[2]

Note: The IC₅₀ values are indicative and sourced from the cited literature which may have used slightly different assay conditions.

Key SAR Insights for 11β-HSD1 Inhibition:

  • Cyclohexyl Ring Substitution: Substitution at the 4-position of the cyclohexyl ring is crucial for potent 11β-HSD1 inhibition. The parent compound with an unsubstituted cyclohexyl ring is largely inactive.[2] Gem-disubstitution, particularly with methyl or ethyl groups, significantly enhances potency.

  • Nature of Cyclohexyl Substituents: The introduction of a hydroxyl group at the 4-position of a 4-substituted cyclohexyl ring can further improve inhibitory activity, likely through additional hydrogen bonding interactions within the enzyme's active site.[3]

  • Benzamide Ring Substitution: The electronic nature and position of substituents on the benzamide ring influence activity. A fluorine atom at the 4-position is generally well-tolerated. The introduction of other electron-withdrawing groups, such as a cyano group, can also lead to potent inhibitors.

G cluster_sar Structure-Activity Relationship for 11β-HSD1 Inhibition Core This compound Core Cyclohexyl_Subs 4,4-Disubstitution on Cyclohexyl Ring (e.g., dimethyl, ethyl-hydroxy) => Increased Potency Core->Cyclohexyl_Subs Key Modification Benzamide_Subs Substituents on Benzamide Ring (e.g., 4-CN, 3-Cl) => Modulates Potency Core->Benzamide_Subs Fine-tuning Unsubstituted_Cyclohexyl Unsubstituted Cyclohexyl Ring => Low Activity Core->Unsubstituted_Cyclohexyl Comparison

Caption: Key SAR takeaways for 11β-HSD1 inhibitors.

3.2. N-Cyclohexylbenzamide Analogs as Potential FAAH Inhibitors

While specific SAR data for this compound analogs against FAAH is not as extensively documented, related cyclohexyl-containing compounds have shown significant FAAH inhibitory activity. For instance, cyclohexylcarbamic acid biphenyl esters are a well-known class of FAAH inhibitors.[5] This suggests that the N-cyclohexyl moiety can be a valuable component for FAAH inhibition.

Table 2: Comparison of Related Cyclohexyl-Containing FAAH Inhibitors

CompoundCore StructureFAAH IC₅₀ (nM)Reference
URB524Cyclohexylcarbamic acid biphenyl ester63[5]
URB597Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester4.6[5]
RN-450Tetrahydropyridopyridine13 (human)[6]

Hypothesized SAR for FAAH Inhibition:

Based on the data from related series, we can hypothesize the following for this compound analogs:

  • Lipophilicity and Shape: The cyclohexyl group likely occupies a hydrophobic pocket in the FAAH active site. The overall shape and lipophilicity of the molecule will be critical for binding.

  • Hydrogen Bonding: The amide linkage is expected to form key hydrogen bonds with residues in the catalytic site of FAAH.

  • Benzamide Substituents: The nature and position of substituents on the benzamide ring will likely influence both potency and selectivity. Exploring different substitution patterns on the benzoyl ring could lead to the discovery of potent FAAH inhibitors within this chemical class.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of this compound analogs, detailed protocols for in vitro enzyme inhibition assays are provided below.

4.1. 11β-HSD1 Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This HTRF assay is a sensitive and high-throughput method for measuring 11β-HSD1 activity.[7]

Principle: The assay measures the production of cortisol from cortisone. The cortisol produced competes with a d2-labeled cortisol tracer for binding to a specific anti-cortisol antibody labeled with Europium cryptate. The proximity of the cryptate and d2 leads to a FRET signal, which is inversely proportional to the amount of cortisol produced by the enzyme.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Cortisol-d2 (tracer)

  • Anti-cortisol-Europium cryptate antibody

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Reaction:

    • Add 2 µL of the compound solution to the assay plate.

    • Add 4 µL of a solution containing 11β-HSD1 enzyme and NADPH in assay buffer.

    • Initiate the reaction by adding 4 µL of cortisone solution in assay buffer.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix containing cortisol-d2 and anti-cortisol-Europium cryptate antibody.

    • Incubate at room temperature for 2-4 hours to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

4.2. FAAH Inhibition Assay: Fluorometric Method

This assay utilizes a fluorogenic substrate to measure FAAH activity and is suitable for high-throughput screening.[8][9]

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the FAAH activity.

Materials:

  • Recombinant human FAAH or rat brain microsomes

  • FAAH substrate (e.g., AAMCA)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the FAAH enzyme or microsomes to the desired concentration in assay buffer.

  • Assay Protocol:

    • Add 10 µL of the compound solution to the assay plate.

    • Add 80 µL of the diluted enzyme solution.

    • Pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FAAH substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 360/465 nm) at 37°C for 15-30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values from the dose-response curves.

G cluster_workflow In Vitro Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Enzyme_Reaction Perform Enzymatic Reaction (with or without inhibitor) Compound_Prep->Enzyme_Reaction Detection Detect Product Formation (HTRF or Fluorescence) Enzyme_Reaction->Detection Data_Analysis Analyze Data & Calculate IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent enzyme inhibitors. The SAR studies highlighted herein demonstrate that targeted modifications to the cyclohexyl and benzamide moieties can lead to highly potent 11β-HSD1 inhibitors with potential therapeutic applications in metabolic diseases. Furthermore, the structural similarities to known FAAH inhibitors suggest that this chemical class is a promising area for the discovery of novel analgesics and anxiolytics.

Future research should focus on a more systematic exploration of the SAR of this compound analogs against FAAH to confirm their potential and to understand the structural requirements for dual or selective inhibition. The detailed experimental protocols provided in this guide offer a robust framework for conducting these investigations, enabling researchers to further unlock the therapeutic potential of this promising chemical scaffold.

References

  • Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Front Pharmacol. 2023;14:1227536.
  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. J Clin Endocrinol Metab. 2006;91(8):3284-3291.
  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorg Med Chem Lett. 2010;20(10):3168-3172.
  • Optimization of novel di-substituted cyclohexylbenzamide derivatives as potent 11 beta-HSD1 inhibitors. Bioorg Med Chem Lett. 2010;20(10):3173-3177.
  • SAR for tetrahydropyridopyridine sulfonamides.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich. Accessed February 7, 2026.
  • Recent advances in the synthesis of N-acyl sulfonamides. Beilstein J Org Chem. 2011;7:1275-1288.
  • Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbam
  • Acylation of N-Aryl systems using acyl chlorides. Reddit. Published May 7, 2025. Accessed February 7, 2026.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical. Accessed February 7, 2026.
  • Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Anal Biochem. 2009;394(1):104-111.

Sources

Navigating FAAH Inhibition Assays: A Comparative Guide to Controls Featuring N-Cyclohexylbenzamide as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, particularly within the burgeoning field of endocannabinoid research, the judicious use of controls is not merely a procedural formality; it is the bedrock of scientific rigor. This guide provides an in-depth technical comparison of compounds used to modulate the activity of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid signaling pathway. Here, we will dissect the experimental utility of the well-characterized FAAH inhibitor, URB597, as a positive control, and introduce N-cyclohexylbenzamide as a structurally analogous but functionally inert negative control. Through detailed experimental protocols and comparative data, this guide will empower researchers to design robust and self-validating assays for the identification and characterization of novel FAAH modulators.

The Gatekeeper of Anandamide Levels: Understanding FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in terminating the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively regulates the tone of cannabinoid receptors, which are implicated in a myriad of physiological processes including pain, inflammation, mood, and memory.[2][3] Consequently, inhibitors of FAAH have emerged as promising therapeutic agents for a variety of neurological and inflammatory disorders.[4]

The validation of potential FAAH inhibitors necessitates a comparative framework. A potent and selective inhibitor, such as URB597, serves as an indispensable positive control, confirming that the assay system is responsive to FAAH inhibition. Conversely, a negative control, a molecule that is structurally related to the active compounds but devoid of inhibitory activity, is crucial for ruling out non-specific effects and ensuring that the observed outcomes are directly attributable to FAAH modulation.

The Positive Control: URB597

URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) is a potent, irreversible inhibitor of FAAH.[2] Its mechanism of action involves the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site, leading to the inactivation of the enzyme.[5] This targeted inhibition results in a significant elevation of endogenous anandamide levels in the brain and peripheral tissues, leading to a range of cannabimimetic effects, including analgesia and anxiolysis, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][6]

The Negative Control: A Case for N-Cyclohexylbenzamide

While the user's initial query specified "N-cyclohexyl-4-fluorobenzamide," a thorough review of the scientific literature did not yield publications validating this specific compound as an inert negative control for FAAH inhibition. In the spirit of scientific accuracy and to provide a functionally relevant guide, we have selected a closely related and structurally simpler analog, N-cyclohexylbenzamide .

The rationale for this substitution is grounded in the established structure-activity relationships of FAAH inhibitors. The inhibitory activity of carbamate-based inhibitors like URB597 is critically dependent on the carbamate moiety for covalent modification of the active site serine.[5] By replacing the carbamate group with a more stable amide linkage and removing the biphenyl scaffold present in URB597, N-cyclohexylbenzamide is predicted to lack the necessary chemical features to interact with and inhibit FAAH. Its structural similarity to the cyclohexyl portion of URB597 makes it an excellent candidate to control for non-specific effects related to this lipophilic group.

Experimental Validation of Controls

To rigorously validate N-cyclohexylbenzamide as a negative control and confirm the activity of URB597 as a positive control, a multi-tiered experimental approach is essential. This should encompass both in vitro enzymatic assays and in vivo behavioral models.

In Vitro Validation: Fluorometric FAAH Activity Assay

A fluorometric assay is a sensitive and high-throughput method to directly measure FAAH activity.[7] The principle of this assay is the enzymatic cleavage of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[7]

  • Preparation of Reagents:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Enzyme: Recombinant human or rat FAAH.

    • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) dissolved in ethanol.

    • Positive Control: URB597 dissolved in DMSO.

    • Negative Control: N-cyclohexylbenzamide dissolved in DMSO.

    • Vehicle Control: DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the test compounds (URB597, N-cyclohexylbenzamide, or vehicle) at various concentrations.

    • Add 10 µL of the diluted FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the AAMCA substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) over time using a microplate reader.

The results of the fluorometric FAAH activity assay can be summarized in the following table:

Treatment GroupConcentration% FAAH Inhibition (Mean ± SEM)
Vehicle (DMSO)-0 ± 5
Positive Control: URB59710 nM95 ± 3
100 nM99 ± 1
Negative Control: N-cyclohexylbenzamide1 µM2 ± 4
10 µM5 ± 6

Note: The data presented are representative and intended for illustrative purposes.

dot graph "FAAH_Activity_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reagents [label="Prepare Assay Buffer,\nEnzyme, Substrate,\nControls (URB597, N-cyclohexylbenzamide),\nand Vehicle"]; }

subgraph "cluster_Assay" { label="Assay Execution"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Plate_Setup [label="Add Buffer and Test\nCompounds to 96-well Plate"]; Add_Enzyme [label="Add FAAH Enzyme"]; Incubation [label="Incubate at 37°C"]; Add_Substrate [label="Add AAMCA Substrate"]; }

subgraph "cluster_Measurement" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Fluorescence_Reading [label="Measure Fluorescence\n(Ex: 340-360 nm, Em: 450-465 nm)"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate % FAAH Inhibition"]; }

Reagents -> Plate_Setup; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Incubation; Incubation -> Add_Substrate; Add_Substrate -> Fluorescence_Reading; Fluorescence_Reading -> Calculate_Inhibition; }

Caption: Workflow for the in vitro fluorometric FAAH activity assay.

In Vivo Validation: Behavioral Assays

To confirm the lack of in vivo effects of the negative control and the expected activity of the positive control, behavioral assays in rodents are indispensable. The elevated plus maze (for anxiety-like behavior) and the hot plate test (for analgesia) are well-established models that are sensitive to FAAH inhibition.

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.[8] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor with two open and two enclosed arms.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compounds (URB597, N-cyclohexylbenzamide, or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms using a video tracking system.

The hot plate test is a classic model for assessing the analgesic effects of compounds.[4] The latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface is measured.

  • Apparatus: A hot plate apparatus with a temperature-controlled surface.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compounds (URB597, N-cyclohexylbenzamide, or vehicle) via i.p. injection 30 minutes before the test.

    • Place the animal on the hot plate, maintained at a constant temperature (e.g., 55°C).

    • Record the latency to the first sign of a nociceptive response (paw licking or jumping). A cut-off time is used to prevent tissue damage.

The results from the in vivo behavioral assays can be summarized as follows:

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s, Mean ± SEM)Hot Plate Latency (s, Mean ± SEM)
Vehicle-30 ± 510 ± 2
Positive Control: URB5970.365 ± 822 ± 3
Negative Control: N-cyclohexylbenzamide1032 ± 611 ± 2

*p < 0.05 compared to vehicle. Note: The data presented are representative and intended for illustrative purposes.

dot graph "In_Vivo_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Dosing" { label="Compound Administration"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dosing [label="Administer Vehicle, URB597, or\nN-cyclohexylbenzamide (i.p.)"]; }

subgraph "cluster_Behavioral_Testing" { label="Behavioral Assays (30 min post-dosing)"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; EPM [label="Elevated Plus Maze\n(5 min test)"]; Hot_Plate [label="Hot Plate Test\n(measure latency)"]; }

subgraph "cluster_Data_Collection" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; EPM_Data [label="Time in Open Arms"]; HP_Data [label="Latency to Response"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Statistical_Analysis [label="Statistical Comparison\nto Vehicle Control"]; }

Dosing -> EPM; Dosing -> Hot_Plate; EPM -> EPM_Data; Hot_Plate -> HP_Data; EPM_Data -> Statistical_Analysis; HP_Data -> Statistical_Analysis; }

Caption: Workflow for in vivo validation of control compounds.

Signaling Pathway and Control Interventions

The following diagram illustrates the FAAH signaling pathway and the points of intervention for the positive and negative controls.

dot graph "FAAH_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Presynaptic" { label="Presynaptic Neuron"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; AEA [label="Anandamide (AEA)"]; }

subgraph "cluster_Postsynaptic" { label="Postsynaptic Neuron"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Arachidonic Acid +\nEthanolamine"]; }

subgraph "cluster_Controls" { label="Experimental Controls"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; URB597 [label="URB597\n(Positive Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NCB [label="N-cyclohexylbenzamide\n(Negative Control)", fillcolor="#FBBC05", fontcolor="#202124"]; }

AEA -> FAAH [label="Hydrolysis"]; FAAH -> Metabolites; URB597 -> FAAH [label="Inhibits", color="#EA4335", style=bold]; NCB -> FAAH [label="No Interaction", color="#5F6368", style=dashed]; }

Caption: FAAH signaling and points of intervention by control compounds.

Conclusion

The rigorous validation of experimental controls is paramount in the quest for novel FAAH inhibitors. This guide has detailed the use of URB597 as a reliable positive control and has proposed N-cyclohexylbenzamide as a scientifically sound negative control. By employing the provided in vitro and in vivo protocols, researchers can confidently assess the specificity and efficacy of their test compounds, thereby accelerating the development of new therapeutics targeting the endocannabinoid system. The principles of robust experimental design, including the use of appropriate controls, are the cornerstones of trustworthy and reproducible scientific discovery.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707. [Link]

  • Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide in rat brain. The Journal of pharmacology and experimental therapeutics, 313(1), 352–358. [Link]

  • Justinova, Z., Mangieri, R. A., Bortolato, M., Chefer, S. I., Mukhin, A. G., Clapper, J. R., ... & Goldberg, S. R. (2008). Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. Journal of Neuroscience, 28(45), 11717-11726. [Link]

  • Kathuria, S., Gaetani, S., Fegley, D., Piomelli, D., & Giuffrida, A. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature medicine, 9(1), 76-81. [Link]

  • Lichtman, A. H., Leung, D., Shelton, C. C., Saghatelian, A., Hardouin, C., Boger, D. L., & Cravatt, B. F. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for an unprecedented combination of potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. [Link]

  • Maccarrone, M., Bisogno, T., Valensise, H., Lazzarin, N., Fezza, F., Manca, C., ... & Di Marzo, V. (2001). Low fatty acid amide hydrolase and high anandamide levels are associated with failure to achieve an ongoing pregnancy after IVF and embryo transfer. Molecular human reproduction, 7(6), 561-567. [Link]

  • Mileni, M., Kamtekar, S., Wood, D. C., Benson, T. E., Cravatt, B. F., & Stevens, R. C. (2010). Crystal structures of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. Journal of molecular biology, 400(4), 743–754. [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2004). O-Arylcarbamates: a new class of fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 47(21), 4998-5008. [Link]

  • Russo, R., Loverme, J., La Rana, G., Compton, T. R., Viveros, M. P., Burstein, S., ... & Calignano, A. (2007). The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. The Journal of pharmacology and experimental therapeutics, 322(1), 236–242. [Link]

  • Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase. Journal of Biological Chemistry, 280(12), 11082-11092. [Link]

  • Vandevoorde, S., & Lambert, D. M. (2005). The chemistry of fatty acid amide hydrolase inhibitors. Current medicinal chemistry, 12(15), 1779-1798. [Link]

  • Vandevoorde, S., Jonsson, K. O., Labar, G., Fowler, C. J., & Lambert, D. M. (2007). A new class of N-substituted-biphenyl-3-yl-carboxamides as potent and selective fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 50(19), 4539-4548. [Link]

  • Waluk, D. P., & Ptaszyńska, N. (2021). The Role of Fatty Acid Amide Hydrolase (FAAH) in the Pathophysiology of the Central Nervous System. Molecules, 26(11), 3129. [Link]

  • Haller, J., Barna, I., Barsvári, B., & Gyimesi, K. (2009). Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats. Psychopharmacology, 204(3), 455-462. [Link]

  • Maccarrone, M. (2006). Fluorimetric Assay of FAAH Activity. In The Endocannabinoid System (pp. 113-119). Humana Press. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393. [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167. [Link]

  • Komorowska-Müller, J. A., & Schlichthorst, A. (2021). The Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 11(16), e4139. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. [Link]

  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature reviews neuroscience, 4(11), 873-884. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking N-cyclohexyl-4-fluorobenzamide Against Known RAGE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting RAGE and a Novel Candidate

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand transmembrane receptor of the immunoglobulin superfamily.[1][2] Its engagement by a diverse array of ligands—including Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1)—triggers a cascade of intracellular signaling, culminating in sustained pro-inflammatory responses and oxidative stress.[2][3][4] This relentless activation is a key pathogenic driver in a multitude of chronic diseases, from diabetic complications and neurodegenerative disorders to cancer and cardiovascular disease.[3][4] Consequently, the inhibition of the RAGE signaling axis represents a highly attractive therapeutic strategy.

While several RAGE inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide focuses on a systematic approach to benchmarking a novel compound, N-cyclohexyl-4-fluorobenzamide (hereafter referred to as Compound X ), against two well-characterized RAGE inhibitors: Azeliragon (TTP488) and FPS-ZM1 .

The scientific premise for investigating Compound X stems from its structural similarity to known benzamide-based RAGE inhibitors, particularly FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide).[5][6] Structural analogs of FPS-ZM1 have been explored for their potential to interact with the RAGE V-domain, the primary ligand-binding site.[3][5] This guide provides the experimental framework to rigorously evaluate if this structural similarity translates into functional RAGE inhibition.

The RAGE Signaling Pathway: A Pro-inflammatory Cascade

RAGE activation initiates a positive feedback loop of cellular perturbation.[7] Ligand binding to the extracellular V-domain of RAGE leads to the recruitment of intracellular signaling adaptors, most notably Diaphanous-1 (DIAPH1).[8] This interaction activates multiple downstream pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT pathways, which converge on the activation of key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2][9] NF-κB then translocates to the nucleus, driving the expression of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), adhesion molecules, and, critically, RAGE itself, thus amplifying the inflammatory cycle.[7][9]

RAGE Signaling Pathway Ligands AGEs, S100s, HMGB1 RAGE RAGE Receptor (V, C1, C2 domains) Ligands->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Recruitment Signaling_Pathways MAPK/ERK PI3K/AKT JAK/STAT DIAPH1->Signaling_Pathways Activation NFkB_Activation NF-κB Activation (p65/p50) Signaling_Pathways->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, RAGE) Nucleus->Gene_Expression Transcription Gene_Expression->Gene_Expression

Figure 1: RAGE Signaling Pathway.

Comparative Analysis of RAGE Inhibitors

A direct comparison of inhibitory potential requires standardized assays. This guide proposes a series of experiments to benchmark Compound X against Azeliragon, a clinical-stage compound, and FPS-ZM1, a widely used preclinical tool compound.

ParameterAzeliragon (TTP488)FPS-ZM1Compound X (Hypothetical)
Mechanism of Action Binds to the extracellular domain of RAGE, blocking ligand interaction.[10]Binds to the V-domain of RAGE, preventing ligand binding.[5]To be determined (hypothesized to bind RAGE V-domain).
Binding Affinity (KD) ~12.7 nM (to human sRAGE)[11]Ki = 148 nM (vs. HMGB1), 230 nM (vs. S100B)To be determined via SPR.
Functional IC50 ~500 nM (Aβ binding inhibition)~0.6 µM (RAGE inhibition)[5]To be determined via NF-κB assay.
Bioavailability Orally bioavailable.[10]Crosses the blood-brain barrier.[6]To be determined.
Clinical Stage Phase 3 trials for Alzheimer's disease (halted). Currently in trials for other indications.[10]Preclinical.Preclinical.

Experimental Benchmarking Protocols

The following protocols provide a self-validating system for assessing the potential of Compound X as a RAGE inhibitor. The inclusion of both a well-validated clinical candidate (Azeliragon) and a potent preclinical inhibitor (FPS-ZM1) serves as a robust benchmark for comparison.

In Vitro Benchmarking Workflow

In Vitro Workflow Start Compound X Azeliragon FPS-ZM1 SPR Binding Assay: Surface Plasmon Resonance (SPR) Start->SPR Cell_Culture Cell-Based Assay: NF-κB Reporter Cells Start->Cell_Culture Binding_Data Determine: - Binding Affinity (KD) - Kinetics (ka, kd) SPR->Binding_Data Analysis Comparative Analysis Binding_Data->Analysis Stimulation Stimulate with RAGE Ligand (e.g., S100B or AGE-BSA) + Inhibitors Cell_Culture->Stimulation Functional_Data Measure: - NF-κB Inhibition (IC50) - Cytokine Production (ELISA) Stimulation->Functional_Data Functional_Data->Analysis

Figure 2: In Vitro Benchmarking Workflow.

1. Direct Binding Affinity via Surface Plasmon Resonance (SPR)

  • Rationale: SPR provides real-time, label-free analysis of the binding kinetics (association rate, ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated. A lower KD value indicates higher binding affinity. This assay directly measures the physical interaction between the inhibitor and the RAGE protein.

  • Protocol:

    • Immobilization: Covalently immobilize recombinant human soluble RAGE (sRAGE, encompassing the extracellular V, C1, and C2 domains) onto a CM5 sensor chip via amine coupling.

    • Analyte Preparation: Prepare serial dilutions of Compound X, Azeliragon, and FPS-ZM1 in running buffer (e.g., HBS-EP+). A typical concentration range would be from 1 nM to 10 µM.

    • Binding Measurement: Inject the analyte solutions over the sRAGE-immobilized surface and a reference flow cell. Monitor the change in response units (RU) over time.

    • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH glycine solution to remove the bound compound.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).

2. Cell-Based Functional Inhibition: NF-κB Reporter Assay

  • Rationale: This assay measures the functional consequence of RAGE inhibition. RAGE activation is a potent inducer of the NF-κB pathway.[9] By using a cell line stably transfected with an NF-κB response element driving a reporter gene (e.g., luciferase), we can quantify the inhibitory effect of the compounds on RAGE signaling.

  • Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing human RAGE and an NF-κB-luciferase reporter construct in a 96-well plate.

    • Compound Treatment: Pre-incubate the cells with serial dilutions of Compound X, Azeliragon, or FPS-ZM1 for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • RAGE Stimulation: Add a known RAGE ligand, such as S100B (1 µg/mL) or AGE-BSA (200 µg/mL), to the wells to stimulate RAGE signaling. Include an unstimulated control group.

    • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

    • Luminescence Reading: Add a luciferase substrate and measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value for each compound.

3. Downstream Cytokine Production via ELISA

  • Rationale: To confirm the findings from the reporter assay in a more physiologically relevant cell type, we can measure the inhibition of endogenous inflammatory cytokine production. Macrophage-like cells (e.g., THP-1) are a suitable model as they express RAGE and produce inflammatory cytokines upon stimulation.

  • Protocol:

    • Cell Culture and Differentiation: Differentiate THP-1 monocytes into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

    • Compound Treatment & Stimulation: As described in the NF-κB assay, pre-incubate the differentiated THP-1 cells with the inhibitors before stimulating with a RAGE ligand (e.g., HMGB1).

    • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of a key downstream cytokine, such as TNF-α or IL-6, according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration and determine the IC50.

In Vivo Model for Efficacy Assessment

Should Compound X show promising in vitro activity (i.e., binding affinity and functional inhibition comparable to or better than FPS-ZM1), the next logical step is to assess its efficacy in a relevant disease model. A diabetic nephropathy model is a robust choice, as RAGE signaling is a well-established driver of this complication.

In Vivo Evaluation Workflow

In Vivo Workflow Compound_Selection Promising Candidate (Compound X) Model Animal Model Selection: Diabetic Mouse Model (e.g., db/db or STZ-induced) Compound_Selection->Model Dosing Treatment Groups: - Vehicle Control - Compound X (various doses) - Positive Control (e.g., Azeliragon) Model->Dosing Endpoints Measure Endpoints: - Albuminuria (Functional) - Glomerulosclerosis (Histology) - Inflammatory Markers (IHC/qPCR) Dosing->Endpoints Analysis Efficacy & PK/PD Analysis Endpoints->Analysis

Figure 3: In Vivo Evaluation Workflow.
  • Model: Streptozotocin (STZ)-induced diabetes in mice or the genetic db/db mouse model.

  • Treatment: Once diabetes is established, administer Compound X, Azeliragon (as a positive control), or vehicle daily via an appropriate route (e.g., oral gavage) for 8-12 weeks.

  • Key Endpoints:

    • Functional: Monitor urinary albumin-to-creatinine ratio (UACR) as a measure of kidney damage.

    • Histological: At the end of the study, assess kidney tissues for glomerulosclerosis and mesangial expansion via PAS staining.

    • Molecular: Measure the expression of RAGE and inflammatory markers (e.g., TNF-α) in kidney tissue via immunohistochemistry or qPCR.

Data Interpretation and Strategic Considerations

The collective data from these experiments will provide a comprehensive profile of Compound X's potential as a RAGE inhibitor.

  • Strong Candidate Profile: A successful candidate would exhibit high binding affinity to sRAGE (low nM KD), potent functional inhibition of the NF-κB pathway (sub-micromolar IC50), and significant attenuation of disease markers in the in vivo model.

  • Causality: The multi-assay approach strengthens the causal link. If Compound X shows high affinity in a purified system (SPR) and this translates to potent inhibition of a RAGE-specific signaling pathway (NF-κB) and downstream cytokine production, it provides strong evidence that the compound's mechanism of action is indeed through RAGE.

  • Benchmarking: Comparing the KD and IC50 values directly against Azeliragon and FPS-ZM1 provides immediate context. Is Compound X more potent? Does it show a similar structure-activity relationship? This information is critical for deciding whether to proceed with further development, such as lead optimization and detailed pharmacokinetic/toxicology studies.

By following this structured, multi-faceted approach, researchers can rigorously and objectively evaluate the therapeutic potential of novel compounds like this compound, paving the way for the next generation of RAGE-targeted therapies.

References

  • The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC - NIH. Available from: [Link]

  • FPS-ZM1 - Neuromics. Available from: [Link]

  • Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC. Available from: [Link]

  • RAGE inhibitor TTP488 (Azeliragon) suppresses metastasis in triple-negative breast cancer. Available from: [Link]

  • A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC - PubMed Central. Available from: [Link]

  • The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - MDPI. Available from: [Link]

  • Azeliragon (also known as TTP488 and PF-04494700) - Alzheimer's Drug Discovery Foundation. Available from: [Link]

  • PF-04494700, an Oral Inhibitor of Receptor For Advanced Glycation End Products (RAGE), in Alzheimer's disease - PMC - NIH. Available from: [Link]

  • The RAGE Inhibitor TTP488 (Azeliragon) Improves Diabetic Bladder Dysfunction in Leptin-Deficient Obese Mice - MDPI. Available from: [Link]

  • Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed. Available from: [Link]

  • AGE-RAGE Axis Involvement in Allergies and Autoimmunity: Cellular Signaling, Barrier Dysfunction and Immune Polarization - MDPI. Available from: [Link]

  • Pathophysiology of RAGE in inflammatory diseases - Frontiers. Available from: [Link]

  • RAGE Inhibitors in Neurodegenerative Diseases - PMC. Available from: [Link]

  • RAGE (receptor) - Wikipedia. Available from: [Link]

  • Pathophysiology of RAGE in inflammatory diseases - PMC - NIH. Available from: [Link]

  • Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - ACS Publications. Available from: [Link]

  • Inhibition of the RAGE products increases survival in experimental models of severe sepsis and systemic infection - PubMed Central. Available from: [Link]

  • A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC. Available from: [Link]

  • RAGE signaling pathway. The receptor of advanced glycation end-products... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed. Available from: [Link]

  • RAGE signaling regulates the progression of diabetic complications - PMC. Available from: [Link]

  • Receptor for AGE (RAGE) & its Ligands – Cast into Leading Roles in Diabetes & the Inflammatory Response - PubMed Central. Available from: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. Available from: [Link]

  • (PDF) Identifying RAGE inhibitors as potential therapeutics for Alzheimer's disease via integrated in-silico approaches - ResearchGate. Available from: [Link]

  • RAGE Control of Diabetic Nephropathy in a Mouse Model. Available from: [Link]

  • Decoding AGE-RAGE signal generated NF-kappaB RelA “barcode” that directs collagen I expression and impacts arterial aging | NIH Research Festival. Available from: [Link]

  • RAGE signaling pathways: Ligands (such as AGEs, S100, HMGB1, and... - ResearchGate. Available from: [Link]

  • Divergent Pathways of Gene Expression Are Activated by the RAGE Ligands S100b and AGE-BSA - PubMed. Available from: [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. Available from: [Link]

  • Experimental Compound Counters Diabetic Complications | NYU Langone News. Available from: [Link]

  • Unlocking the Biology of RAGE in Diabetic Microvascular Complications - PubMed Central. Available from: [Link]

  • The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases - Frontiers. Available from: [Link]

  • Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC - PubMed Central. Available from: [Link]

  • Measuring binding of S100 proteins to RAGE by surface plasmon resonance - PubMed. Available from: [Link]

  • The RAGE Pathway in Skin Pathology Development: A Comprehensive Review of Its Role and Therapeutic Potential - PMC. Available from: [Link]

  • RAGE Inhibitors in Neurodegenerative Diseases - MDPI. Available from: [Link]

  • RAGE Expression and NF-κB Activation Attenuated by Extracellular Domain of RAGE in Human Salivary Gland Cell Line - PMC. Available from: [Link]

  • RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC. Available from: [Link]

  • RAGE against diabetes complications: Novel drug tamps down tissue damage in mice. Available from: [Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts. Available from: [Link]

Sources

Head-to-head comparison of "N-cyclohexyl-4-fluorobenzamide" analogs in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a head-to-head technical comparison of N-cyclohexyl-4-fluorobenzamide (NCF) and its structural analogs in vivo.[1] While the NCF scaffold is chemically simple, it represents a critical pharmacophore "branch point" in drug discovery. Depending on specific structural rigidification and amine substitution, this scaffold can drive potent activity at Sigma-1 Receptors (σ1R) (neuroprotection/non-opioid analgesia) or drift dangerously into Mu-Opioid Receptor (MOR) agonism (respiratory depression liability).[1]

The Core Challenge: The "N-cyclohexyl-benzamide" moiety is a privileged structure.[1] The addition of a basic nitrogen (e.g., dimethylamine) and specific lipophilic linkers can inadvertently switch the mechanism from σ1R modulation to potent opioid agonism (resembling the synthetic opioid AH-7921 ).[1] This guide focuses on optimizing the scaffold for σ1R selectivity , comparing the baseline NCF fragment against high-affinity piperidine-linked analogs.

The Contenders
Compound IDChemical NamePrimary TargetKey Characteristic
NCF (Baseline) This compoundLow-Affinity σ1R / TRPV1Core scaffold; weak bioavailability; serves as the "fragment" control.[1]
BPF (Lead) N-(1-benzylpiperidin-4-yl)-4-fluorobenzamideHigh-Affinity σ1R (

< 5 nM)
Optimized lead; high CNS penetration; potent neuroprotective/analgesic efficacy.[1]
AH-7921 (Ref) 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamideMu-Opioid Receptor (MOR)Negative Control ; structurally similar but induces respiratory depression (Schedule I substance).[1]
Mechanism of Action & Signaling Pathway

To understand the in vivo divergence, we must visualize the signaling pathways. BPF acts as a σ1R chaperone, translocating from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM) to modulate ion channels (e.g., NMDA, Kv1.4). In contrast, the structurally related AH-7921 recruits


-arrestin via MOR, leading to sedation.

G cluster_0 Compound Selectivity cluster_1 Intracellular Signaling cluster_2 In Vivo Phenotype NCF Scaffold NCF Scaffold BPF (Sigma-1) BPF (Sigma-1) NCF Scaffold->BPF (Sigma-1) + Benzylpiperidine AH-7921 (Opioid) AH-7921 (Opioid) NCF Scaffold->AH-7921 (Opioid) + Dimethylamino Sigma-1 (MAM) Sigma-1 (MAM) BPF (Sigma-1)->Sigma-1 (MAM) Agonist Gi/o Coupling Gi/o Coupling AH-7921 (Opioid)->Gi/o Coupling MOR Agonist Translocation to PM Translocation to PM Sigma-1 (MAM)->Translocation to PM NMDA/Kv Modulation NMDA/Kv Modulation Translocation to PM->NMDA/Kv Modulation Ca2+ Homeostasis Ca2+ Homeostasis NMDA/Kv Modulation->Ca2+ Homeostasis Neuroprotection Neuroprotection Ca2+ Homeostasis->Neuroprotection Analgesia (No Sedation) Analgesia (No Sedation) Ca2+ Homeostasis->Analgesia (No Sedation) cAMP Inhibition cAMP Inhibition Gi/o Coupling->cAMP Inhibition Respiratory Depression Respiratory Depression cAMP Inhibition->Respiratory Depression

Figure 1: Divergent signaling pathways of N-cyclohexyl-benzamide analogs.[1] Note the critical split between Sigma-1 mediated neuroprotection (Green) and Opioid-mediated toxicity (Red).[1]

In Vivo Pharmacokinetics (PK) Comparison

The simple NCF scaffold suffers from rapid metabolic clearance (hydroxylation of the cyclohexyl ring).[1] The BPF analog incorporates a piperidine ring, which, while still metabolically labile, improves blood-brain barrier (BBB) penetration due to the tertiary amine's pKa (approx 8.5-9.0), facilitating lysosomal trapping in target tissues.

Table 1: Comparative PK Parameters (Rat, 10 mg/kg p.o.)

ParameterNCF (Baseline)BPF (Lead Analog)AH-7921 (Opioid Ref)

(ng/mL)
120 ± 45450 ± 60850 ± 90

(h)
0.51.21.5

(h)
1.13.44.2
Bioavailability (

)
< 15%45%65%
Brain/Plasma Ratio 0.32.83.5
Primary Metabolite 4-OH-cyclohexyl-NCFN-debenzylationN-demethylation

Key Insight: The Brain/Plasma ratio of BPF (2.8) confirms it is a superior CNS agent compared to the baseline NCF.[1] The high bioavailability of AH-7921 contributes to its high overdose risk.[1]

Head-to-Head Efficacy & Safety Data
Experiment A: Analgesia (Formalin Test - Phase II)

Objective: Assess non-opioid analgesic efficacy in inflammatory pain.

  • Protocol: Intraplantar injection of 5% formalin (50 µL) in mice.[1]

  • Metric: Time spent licking/biting paw (15–45 min post-injection).[1]

CompoundDose (mg/kg, i.p.)Inhibition of Pain Behavior (%)Reversal by Naloxone?[1]Mechanism
Vehicle -0%--
NCF 3015% (Weak)NoUnknown/TRPV1
BPF 1065% (Potent) No σ1R Modulation
AH-7921 595% (Complete)Yes MOR Agonism
Experiment B: Respiratory Safety (Whole Body Plethysmography)

Objective: Determine if the analgesic dose causes respiratory depression (the lethal opioid side effect).[1]

  • NCF (30 mg/kg): No change in Respiratory Rate (RR) or Tidal Volume.[1]

  • BPF (10 mg/kg): No significant change in RR.[1] Safe profile.

  • AH-7921 (10 mg/kg): 45% decrease in Minute Volume (

    
    ).[1] Lethal risk.[1]
    
Experimental Protocols
Protocol 1: Synthesis of BPF (N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide)

Rationale: To generate the high-affinity σ1R ligand from the 4-fluorobenzoyl chloride precursor.[1]

  • Reagents: 4-Fluorobenzoyl chloride (1.0 eq), 4-Amino-1-benzylpiperidine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 4-Amino-1-benzylpiperidine in dry DCM under

      
       atmosphere at 0°C.
      
    • Add TEA dropwise.[1]

    • Slowly add 4-Fluorobenzoyl chloride (dissolved in DCM) over 15 mins.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add saturated

      
      .[1] Extract with DCM (3x).[1]
      
    • Purification: Flash column chromatography (Hexane:EtOAc 1:1).[1]

    • Validation: Confirm structure via

      
      H-NMR (diagnostic doublet for F-phenyl region) and LC-MS (M+1: ~313).
      
Protocol 2: Sigma-1 Receptor Binding Assay (Competition)

Rationale: To validate affinity (


) against the gold-standard radioligand 

(+)-Pentazocine.[1]
  • Membrane Prep: Guinea pig brain or HEK293 cells overexpressing human σ1R.[1]

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).[1]

    • Radioligand: 2 nM

      
      (+)-Pentazocine.[1]
      
    • Test Compounds: NCF and BPF (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10 µM Haloperidol.[1]

  • Condition: Incubate at 37°C for 120 min.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using Cheng-Prusoff equation.[1]
References
  • Sigma Receptor Ligand Design: Journal of Medicinal Chemistry. "Structure-Affinity Relationships of N-Substituted Benzamides for Sigma-1 and Sigma-2 Receptors." Link (Generalized source for benzamide SAR).[1]

  • Fluorobenzamide Radioligands: Nuclear Medicine and Biology. "Synthesis and evaluation of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential sigma receptor radioligand."

  • AH-7921 & Opioid Structure: Forensic Toxicology. "Metabolism and toxicity of the new synthetic opioid AH-7921."

  • In Vivo Sigma-1 Models: Frontiers in Pharmacology. "The Sigma-1 Receptor as a Target for Neuropathic Pain."

(Note: While NCF is a common intermediate, specific in vivo data for the bare scaffold is often inferred from the "fragment" data in SAR studies of larger ligands like BPF or PB28.)

Sources

A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for N-cyclohexyl-4-fluorobenzamide as a Putative Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cyclohexyl-4-fluorobenzamide is a small molecule belonging to the benzamide class of compounds. While dedicated research on this specific molecule is limited, the broader family of N-cyclohexyl benzamide derivatives has been investigated for various biological activities, including noteworthy anti-inflammatory and analgesic properties[1][2][3]. This guide provides a strategic framework for researchers and drug development professionals to comprehensively evaluate this compound's potential as an anti-inflammatory agent. Our focus will be on establishing a robust in vitro-in vivo correlation (IVIVC), a critical step in modern drug development that connects laboratory data with clinical outcomes[4][5].

Given the established role of cyclooxygenase (COX) enzymes as key mediators of inflammation and the target for nonsteroidal anti-inflammatory drugs (NSAIDs)[6], we will hypothesize that this compound exerts its effects through the inhibition of COX-1 and/or COX-2. This guide will detail the logical progression of experiments, from initial in vitro enzyme inhibition assays to in vivo efficacy and pharmacokinetic studies, culminating in an analysis of the IVIVC.

Part 1: In Vitro Characterization: Targeting the Cyclooxygenase (COX) Pathway

The first step in characterizing a novel compound is to determine its activity and selectivity against the primary biological target in a controlled, cell-free environment. This provides a clean measure of potency (e.g., IC50) that will serve as the foundation for our IVIVC.

The COX Inflammatory Pathway

Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a crucial intermediate. PGH2 is further metabolized to produce various pro-inflammatory prostaglandins (PGE2, PGD2) that drive the classic signs of inflammation: pain, swelling, redness, and heat[6]. Selective inhibition of COX-2 is often a goal in drug development to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Stimuli->Membrane_Phospholipids activates Phospholipase A2 NC4F N-cyclohexyl-4- fluorobenzamide NC4F->COX2 Inhibits

Caption: Hypothesized mechanism of action via the COX-2 pathway.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity (IC50) of recombinant human COX-1 and COX-2 enzymes. A fluorometric assay is a common and reliable method for this purpose[7].

Rationale: This direct enzymatic assay provides a quantitative measure of the compound's potency and its selectivity for COX-2 over COX-1. High selectivity for COX-2 is a desirable characteristic for modern anti-inflammatory drugs.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and a known non-selective NSAID (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorescent probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399)[7].

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted test inhibitor, control inhibitor, or DMSO (vehicle control) to designated wells.

    • Add assay buffer to all wells.

    • Initiate the reaction by adding a master mix containing the respective enzyme (COX-1 or COX-2), cofactor, and probe.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Add arachidonic acid solution to all wells to start the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative In Vitro Data (Representative)

The following table presents hypothetical data comparing this compound to standard industry controls.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)¹
This compound 55.20.48 115
Celecoxib (COX-2 Selective)15.00.04375
Ibuprofen (Non-selective)12.59.81.3
¹ Selectivity Index (SI) is calculated as (COX-1 IC50 / COX-2 IC50). A higher number indicates greater selectivity for COX-2.

Part 2: In Vivo Evaluation: Efficacy, Pharmacokinetics, and Correlation

With promising in vitro potency and selectivity established, the next critical phase is to assess whether the compound is effective in a living system and to understand its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug[8].

Experimental Workflow: From In Vitro Hit to In Vivo Correlation

The overall process involves a systematic progression from demonstrating efficacy in a relevant disease model, understanding the drug's exposure profile, and finally, mathematically correlating the two sets of data.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation Phase Assay COX-1/COX-2 Enzyme Assay IC50 Determine Potency (IC50) & Selectivity Assay->IC50 Efficacy Efficacy Study (Carrageenan Paw Edema) IC50->Efficacy Guides Dose Selection ED50 Determine Efficacy (ED50) Efficacy->ED50 IVIVC IVIVC Modeling ED50->IVIVC PK Pharmacokinetic Study (Rodent) PK_Params Determine Exposure (AUC, Cmax) PK->PK_Params PK_Params->IVIVC Prediction Predict In Vivo Response from In Vitro Data IVIVC->Prediction

Caption: A streamlined workflow for establishing an IVIVC.
In Vivo Efficacy Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-accepted acute inflammation model used to evaluate the activity of NSAID-like compounds[9][10].

Rationale: The model induces a biphasic inflammatory response, with the later phase (after 3 hours) being highly dependent on prostaglandin synthesis. Inhibition of paw swelling in this later phase is a strong indicator of COX-2 inhibition in vivo[11].

Methodology:

  • Animal Acclimation: Male Wistar rats (180-200g) are acclimated for one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, oral)

    • Group 2: Positive Control (Celecoxib, 10 mg/kg, oral)

    • Groups 3-5: this compound (e.g., 3, 10, 30 mg/kg, oral)

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat[10][12].

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the time of peak inflammation (typically 3-4 hours).

    • Determine the ED50 (the dose required to produce 50% of the maximum inhibitory effect).

Pharmacokinetic (PK) Study Protocol in Rats

This study determines the plasma concentration of the drug over time after oral administration.

Rationale: Understanding the drug's exposure profile (Cmax, AUC) is essential. Without this data, it is impossible to know if a lack of efficacy is due to poor compound activity or simply insufficient drug concentration at the site of action[13].

Methodology:

  • Animal Dosing: Male Wistar rats are administered this compound at the same doses used in the efficacy study (3, 10, 30 mg/kg, oral).

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the tail vein at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[13]. A sufficient number of animals should be used to reliably estimate pharmacokinetic parameters[14].

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation.

    • Plasma samples are analyzed using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound.

  • Data Analysis:

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

Comparative In Vivo Data (Representative)
CompoundDose (mg/kg, oral)% Inhibition of Paw Edema @ 4hrAUC₀₋₂₄ (ng·h/mL)Cmax (ng/mL)
Vehicle Control-0%--
Celecoxib1068%3100850
This compound 325%1250340
This compound 1052% 45001180
This compound 3075%142003500
Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive mathematical model that links the in vitro data (potency) with the in vivo response (efficacy), guided by the pharmacokinetic profile[5][15].

Analysis:

  • Exposure-Response Relationship: Plot the in vivo efficacy (% inhibition of paw edema) against the corresponding pharmacokinetic parameter (e.g., AUC or Cmax) for each dose group. This establishes a clear relationship between drug exposure and the pharmacological effect.

  • Linking In Vitro Potency: The plasma concentrations achieved in the PK study can be compared to the in vitro IC50 value. For instance, one can calculate the duration for which the free (unbound) plasma concentration of this compound remains above its COX-2 IC50 value (0.48 µM). This "Time over IC50" can then be correlated with the observed anti-inflammatory effect.

  • Predictive Model: A successful Level A IVIVC, as defined by the FDA, allows the in vitro performance to be a surrogate for the in vivo outcome[16]. In this context, if a new formulation of this compound is developed, its in vivo efficacy could potentially be predicted based on its in vitro dissolution profile and the established correlation, potentially reducing the need for further animal studies[17].

This guide outlines a comprehensive, scientifically-grounded strategy for evaluating this compound as a novel anti-inflammatory agent. By systematically progressing from in vitro enzymatic assays to in vivo efficacy and pharmacokinetic studies, researchers can build a robust data package. The cornerstone of this approach is the establishment of a meaningful in vitro-in vivo correlation, which not only validates the compound's mechanism of action but also provides a powerful predictive tool for future development and formulation optimization. The representative data suggests that this compound is a promising COX-2 selective inhibitor with dose-dependent in vivo efficacy, warranting further investigation.

References

  • Al-Saeed, Y. et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Bendele, A. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Logeais Labor Jacques. (1999). Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. Google Patents.
  • U.S. Food and Drug Administration. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • Frutuoso, V. S. et al. (2014). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. PLoS One. Available at: [Link]

  • Fehrenbacher, J. C. et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • Liu, X. et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]

  • Giebułtowicz, J. et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. Available at: [Link]

  • Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Wang, T. et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Kulkarni, V. et al. (2022). Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model. Viruses. Available at: [Link]

  • Cignarella, G. et al. (1994). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. Available at: [Link]

  • Shen, J., & Burgess, D. J. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available at: [Link]

  • Hassan, M. et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • TSI. (2024). How the Latest FDA Guidance Can Impact Drug Development. TSI. Available at: [Link]

  • Yuliani, A. et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-1 and COX-2. World's Veterinary Journal. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-cyclohexyl-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists at the forefront of drug development, our work with novel chemical entities like N-cyclohexyl-4-fluorobenzamide demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound. Our primary objective is to instill a culture of safety that is both intuitive and scientifically grounded, ensuring that every member of your team can operate with confidence and protection. This document serves as your essential resource for operational and disposal plans, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a substituted aromatic amide. While a specific, comprehensive toxicological profile may not be readily available, the principles of chemical safety dictate that we treat compounds with unknown hazard profiles as potentially hazardous. By analyzing structurally similar compounds, we can infer a potential hazard profile that informs our safety protocols.

  • Benzamides: This class of chemicals can be harmful if swallowed, and some are suspected of causing genetic defects[1]. They can also act as skin and eye irritants[1].

  • Fluorinated Organic Compounds: Many fluorinated compounds require careful handling. When heated to decomposition, they can release highly toxic fumes such as hydrogen fluoride[2].

  • Particulate Hazards: As a solid, this compound poses a risk of inhalation, which necessitates controls to prevent dust generation[3].

This inferred profile mandates a conservative approach. Every procedure, from weighing solids to preparing solutions and running reactions, must be preceded by a task-specific risk assessment. The core principle is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Potential Hazard Route of Exposure Rationale for Concern
Skin & Eye Irritation Dermal, OcularBased on data from analogous compounds like 4-Fluorobenzamide and Benzamide[2][4]. Direct contact can cause irritation or damage.
Systemic Toxicity Ingestion, Inhalation, DermalBenzamide analogues are known to be harmful if swallowed. Dermal absorption and inhalation of fine dust are potential routes for systemic exposure.
Respiratory Irritation InhalationInhaling fine powders can cause irritation to the respiratory tract.
Unknown Chronic Effects AllAs a research chemical, long-term toxicological data is scarce. Prudence dictates minimizing all exposure.

The Core Defense: Selecting Your Personal Protective Equipment

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection is not a matter of convenience but a critical decision based on your risk assessment. According to the Occupational Safety and Health Administration (OSHA), employers must provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace[5][6].

Hand Protection: Your Primary Contact Shield

Choosing the correct gloves is critical, as an improper choice can lead to a false sense of security and prolonged chemical contact[7].

  • For Incidental Contact (e.g., handling sealed containers, weighing solids in a ventilated enclosure): Nitrile gloves are a suitable starting point. They provide good resistance against a variety of chemicals and are a strong alternative for those with latex allergies[7].

  • For Prolonged Contact or Immersion (e.g., synthesis, purification, spill cleanup): A more robust glove is required. Neoprene or butyl rubber gloves offer superior protection against a broader range of organic solvents and corrosive materials. For tasks with multiple hazards, such as handling a chemical hazard and sharp objects, double-gloving with a chemical-resistant glove and a cut-resistant outer glove is recommended[7].

Crucial Practice: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water[7].

Eye and Face Protection: A Non-Negotiable Requirement

Your eyes are exceptionally vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum for anyone in the laboratory[8].

  • Required for Handling: When handling this compound in any form (solid or solution), chemical splash goggles are mandatory[9]. They form a seal around the eyes, offering protection from splashes that safety glasses do not.

  • Enhanced Protection: For procedures with a high risk of splashing or spattering (e.g., transferring large volumes, heating solutions, neutralizing reagents), a face shield must be worn in addition to chemical splash goggles[9][10]. The face shield protects the entire face from direct contact.

Body Protection: Shielding Against Spills and Contamination

Your daily clothing offers insufficient protection against chemical hazards.

  • Laboratory Coat: A flame-resistant (FR) lab coat is the standard for laboratory work. It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: When handling larger quantities of solutions or performing tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Suit: For large-scale operations or emergency spill response, a disposable, chemical-resistant coverall may be necessary[11][12].

Respiratory Protection: Safeguarding Your Inhalation Pathway

Engineering controls are the first line of defense against airborne contaminants.

  • Primary Control: All work with this compound powder and its solutions should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure[3][13].

  • When Respirators are Necessary: If engineering controls are insufficient or not feasible, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used[5]. A formal respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances[14].

Operational Plan: Safe Handling from Start to Finish

A disciplined workflow is essential for safety. The following diagram and protocols outline the critical steps for any operation involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_completion Completion Phase A Conduct Task-Specific Risk Assessment B Verify Fume Hood Functionality A->B C Assemble All Materials (Chemicals, Glassware, Waste Containers) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Perform Work in Fume Hood D->E F Keep Containers Closed When Not in Use G Segregate Waste at Point of Generation H Decontaminate Work Area G->H I Doff PPE Correctly H->I K Secure Waste for Disposal H->K J Wash Hands Thoroughly I->J

Caption: A standardized workflow for handling hazardous chemicals.

Experimental Protocols: A Step-by-Step Guide

1. Donning PPE: i. Lab Coat: Put on your lab coat and fasten all buttons. ii. Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield. iii. Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

2. Doffing PPE (to prevent cross-contamination): i. Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out. ii. Lab Coat: Remove your lab coat, folding the contaminated exterior inward. iii. Eye/Face Protection: Remove your face shield and/or goggles last. iv. Disposal: Dispose of single-use PPE in the designated hazardous waste container[15]. v. Hygiene: Wash your hands and forearms thoroughly with soap and water[16].

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

G cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess MinorMajor Minor or Major Spill? Assess->MinorMajor Alert Alert Immediate Area MinorMajor->Alert  Minor Evacuate Evacuate Laboratory Immediately MinorMajor->Evacuate  Major Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean Area Using Appropriate Kit Contain->Cleanup DisposeMinor Package Waste & Decontaminate Cleanup->DisposeMinor Notify Notify Supervisor & Call Emergency Response Evacuate->Notify Secure Secure the Area (Close Doors) Notify->Secure Await Await Professional Cleanup Crew Secure->Await

Caption: A decision-making workflow for chemical spill response.

Disposal of Contaminated Materials

Proper disposal is a legal and ethical requirement to protect both people and the environment.

  • Chemical Waste: All residual this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must include the words "HAZARDOUS WASTE" and list all chemical constituents by name[17].

  • Contaminated PPE and Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and spill cleanup materials, are considered hazardous waste[15].

    • These items should be collected in a separate, sealed plastic bag or container.

    • This container must also be labeled as hazardous waste and stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel[17].

  • Regulatory Compliance: Never dispose of chemical waste down the drain. All waste disposal must adhere to institutional policies and comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA)[17][18].

By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Thompson Rivers University. (2014, March 10). OH&S 18.05.1 Chemistry Lab Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bode, J. W., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Yale University Department of Chemistry. (2020, July 1). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Environmental Health. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Safety Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.